FLT3-IN-20
描述
属性
分子式 |
C28H33N7O2S |
|---|---|
分子量 |
531.7 g/mol |
IUPAC 名称 |
6-N-(4-aminocyclohexyl)-3-phenyl-8-N-(4-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-b]pyridazine-6,8-diamine |
InChI |
InChI=1S/C28H33N7O2S/c29-21-8-10-23(11-9-21)32-27-18-25(28-30-19-26(35(28)33-27)20-6-2-1-3-7-20)31-22-12-14-24(15-13-22)38(36,37)34-16-4-5-17-34/h1-3,6-7,12-15,18-19,21,23,31H,4-5,8-11,16-17,29H2,(H,32,33) |
InChI 键 |
IOMVZMIXBDMKIE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC(=NN4C3=NC=C4C5=CC=CC=C5)NC6CCC(CC6)N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of FLT3 Inhibitors in FLT3-ITD Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is an aggressive hematological malignancy with a poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase is a key driver of leukemogenesis in this AML subtype, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of FLT3 inhibitors in FLT3-ITD AML. We will delve into the molecular pathophysiology of FLT3-ITD, the classification and mechanisms of FLT3 inhibitors, downstream signaling consequences of FLT3 inhibition, and the methodologies used to evaluate these targeted agents. This guide is intended to be a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease.
Introduction: The Role of FLT3 in AML
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the normal proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2] In approximately 30% of AML patients, the FLT3 gene is mutated, leading to its constitutive, ligand-independent activation.[1][3]
The most common type of FLT3 mutation, occurring in about 20-25% of AML cases, is an internal tandem duplication (ITD) in the juxtamembrane domain of the receptor.[4][5] This mutation disrupts the autoinhibitory function of this domain, resulting in constitutive dimerization and autophosphorylation of the FLT3 receptor.[6][7] This aberrant activation leads to the continuous firing of downstream signaling pathways that promote uncontrolled cell proliferation and survival, key hallmarks of leukemia.[2][7] The presence of a FLT3-ITD mutation is associated with a higher leukemic burden, increased risk of relapse, and reduced overall survival, establishing FLT3 as a prime therapeutic target in this AML subpopulation.[8][9]
The FLT3-ITD Signaling Pathway in AML
The constitutive activation of the FLT3-ITD receptor triggers a cascade of downstream signaling pathways that are crucial for the survival and proliferation of leukemic blasts. The primary pathways activated include:
-
JAK/STAT5 Pathway: Unlike wild-type FLT3, the FLT3-ITD mutant potently activates the STAT5 pathway.[7][10] Phosphorylated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell survival and proliferation, such as PIM1 and MCL-1.[6][10]
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.[4][7]
-
RAS/MEK/ERK (MAPK) Pathway: Activation of this pathway is a key driver of cell proliferation.[2][7]
The continuous activation of these pathways provides a strong survival and proliferative advantage to the leukemic cells.
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Guide: Discovery, Synthesis, and Activity of a Potent FLT3 Inhibitor
Disclaimer: The compound "FLT3-IN-20" as specified in the topic was not found in publicly available scientific literature or databases. Therefore, this technical guide has been generated using a well-documented and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, Quizartinib (AC220) , as a representative example to fulfill the detailed content and formatting requirements.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[1][2] This has made FLT3 a key therapeutic target. Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor developed to address this unmet medical need.[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of Quizartinib.
Discovery and Synthesis of Quizartinib (AC220)
Quizartinib was identified through a focused drug discovery program aimed at developing a highly potent and selective second-generation FLT3 inhibitor.[1] The goal was to improve upon earlier multi-kinase inhibitors by enhancing selectivity for FLT3 to reduce off-target effects.[1]
The synthesis of Quizartinib can be achieved through a multi-step process. A common synthetic route is outlined below.[1][5] It begins with the reaction of 4-nitrophenol (B140041) with 4-(2-chloroethyl)morpholine (B1582488) hydrochloride to form an ether intermediate.[5] This is followed by reduction of the nitro group to an aniline (B41778), which then undergoes a two-step cyclization to form the imidazo[2,1-b][6][7]benzothiazole core.[5] Finally, a urea (B33335) group is introduced by reacting the aniline with phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate to yield Quizartinib.[5]
Caption: Synthetic Pathway of Quizartinib (AC220).
Mechanism of Action
Quizartinib is a type II kinase inhibitor that selectively targets FLT3.[3][4] It binds to the inactive "DFG-out" conformation of the FLT3 kinase domain, stabilizing it and preventing the conformational change required for activation.[3] This binding mode blocks the ATP-binding site, thereby inhibiting autophosphorylation of the FLT3 receptor.[7][8] The inhibition of FLT3 activation disrupts downstream signaling pathways crucial for the survival and proliferation of leukemic cells, including the PI3K/AKT, RAS/RAF/MEK/ERK, and STAT5 pathways.[7][9][10] This ultimately leads to the induction of apoptosis in FLT3-ITD-positive leukemia cells.[7][11]
Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.
Biological Activity
Quizartinib and its major active metabolite, AC886, have demonstrated potent and selective inhibitory activity against FLT3 in both biochemical and cellular assays.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Quizartinib (AC220) | FLT3-ITD | Cell-based (MV4-11) | 1.1 | [12] |
| FLT3-WT | Cell-based (RS4;11) | 4.2 | [12] | |
| FLT3-ITD | Cell Proliferation (MV4-11) | 0.4 | [4] | |
| AC886 (metabolite) | FLT3-ITD | Cell Proliferation (MV4-11) | 0.2 | [4] |
| Compound | Target | Binding Affinity (Kd, nM) | Reference |
| Quizartinib (AC220) | FLT3 | 1.6 | [11] |
| FLT3 | 3.3 | [4] | |
| AC886 (metabolite) | FLT3 | 1.1 | [4] |
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Quizartinib on the proliferation of AML cell lines.
-
Cell Culture: AML cell lines (e.g., MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 to 5 x 10^4 cells per well.[1]
-
Compound Treatment: The following day, cells are treated with serial dilutions of Quizartinib or DMSO as a vehicle control.[1]
-
Incubation: The plates are incubated for 72 hours at 37°C.[1]
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.[1]
FLT3 Autophosphorylation Assay
This assay measures the ability of Quizartinib to inhibit the phosphorylation of the FLT3 receptor in cells.
-
Cell Culture and Serum Starvation: MV4-11 cells are cultured as described above and then serum-starved (0.5% FBS) overnight.[13]
-
Compound Incubation: Cells are incubated with varying concentrations of Quizartinib for 2 hours at 37°C.[13]
-
Cell Lysis: After incubation, cells are lysed to release cellular proteins.[13]
-
ELISA: A capture antibody for total FLT3 is coated on a microplate. Cell lysates are added, followed by a detection antibody for phosphorylated FLT3 (p-FLT3). The signal is developed using a substrate and measured with a plate reader.[13]
Conclusion
Quizartinib is a highly potent and selective second-generation FLT3 inhibitor with significant anti-leukemic activity in preclinical models. Its mechanism of action, involving the stabilization of the inactive conformation of the FLT3 kinase, provides a strong rationale for its use in FLT3-mutated AML. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals in the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quizartinib [cjph.com.cn]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Quizartinib Hydrochloride? [synapse.patsnap.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
FLT3-IN-20: A Technical Guide to its Binding Affinity and Inhibition of FLT3 Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of FLT3-IN-20, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). The document details its binding affinity to the FLT3 kinase domain, outlines experimental protocols for its characterization, and visualizes key signaling pathways and workflows.
Quantitative Binding and Inhibitory Activity
This compound has demonstrated potent inhibitory activity against clinically relevant activating mutants of the FLT3 receptor, a key driver in Acute Myeloid Leukemia (AML). The following tables summarize the available quantitative data for this compound's inhibitory concentration (IC50) and its anti-proliferative effects in AML cell lines.
Table 1: Biochemical Inhibition of FLT3 Kinase Mutants by this compound
| Kinase Target | IC50 (nM) |
| FLT3-D835Y | 1[1] |
| FLT3-ITD | 4[1] |
Table 2: Anti-proliferative Activity of this compound in FLT3-ITD-Positive AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 7[1] |
| MOLM-13 | FLT3-ITD | 9[1] |
| MOLM-13 variant | FLT3-ITD-D835Y | 4[1] |
Experimental Protocols
The determination of the binding affinity and functional inhibition of this compound involves various biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of FLT3 kinase by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant human FLT3 kinase (wild-type or mutant)
-
This compound
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the Kinase Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant FLT3 enzyme in Kinase Assay Buffer to the desired concentration.
-
Reaction Setup: Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate. Add the diluted FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Prepare a substrate/ATP mixture in Kinase Assay Buffer. Add this mixture to each well to start the reaction. Incubate the plate at 30°C for 45-60 minutes.
-
Detect Kinase Activity:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay assesses the effect of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
96-well clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the AML cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The percentage of proliferation is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of proliferation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the FLT3 signaling pathway and a typical experimental workflow for inhibitor characterization.
References
Investigating "FLT3-IN-20" selectivity for FLT3 over other kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity of FLT3-IN-20, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a critical target in the development of therapies for acute myeloid leukemia (AML), and understanding the selectivity of its inhibitors is paramount for predicting efficacy and potential off-target effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Executive Summary
This compound, also identified as compound 34f, is a highly potent inhibitor of FLT3, demonstrating low nanomolar efficacy against both the internal tandem duplication (FLT3-ITD) and the D835Y mutant forms of the kinase. Cellular assays confirm its potent anti-proliferative activity in FLT3-dependent AML cell lines. This guide consolidates the available data on its selectivity profile, offering a comparative view of its activity against a panel of other kinases. The methodologies for the key assays used to determine this selectivity are also described in detail to allow for replication and further investigation.
Data Presentation
The inhibitory activity of this compound against various kinases and its anti-proliferative effects on AML cell lines are summarized below.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| FLT3-D835Y | 1 [1] |
| FLT3-ITD | 4 [1] |
| c-KIT | 250.7 |
| PDGFRβ | 489.1 |
| CDK2 | >1000 |
| GSK3β | >1000 |
| PLK1 | >1000 |
| Aurora A | >1000 |
| Aurora B | >1000 |
| CHK1 | >1000 |
| WEE1 | >1000 |
Table 2: Cellular Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | Proliferation GI50 (nM) |
| MV4-11 | FLT3-ITD | 7 [1] |
| MOLM-13 | FLT3-ITD | 9 [1] |
| MOLM-13 (FLT3-ITD-D835Y) | FLT3-ITD, D835Y | 4 [1] |
| KG-1 | FLT3-WT | > 1000 |
| HL-60 | FLT3-WT | > 1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase (Wild-Type, ITD, or D835Y mutants)
-
This compound (compound 34f)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., poly(Ala, Glu, Lys, Tyr) 6:2:5:1 hydrobromide)
-
ATP
-
[γ-³³P]ATP
-
384-well plates
-
Scintillation counter
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the kinase buffer.
-
Dilute the recombinant FLT3 kinase in the kinase buffer.
-
Prepare a substrate/ATP mixture containing the peptide substrate, unlabeled ATP, and [γ-³³P]ATP in the kinase buffer.
-
-
Assay Procedure:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the diluted FLT3 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 20-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This assay determines the effect of this compound on the proliferation of AML cell lines.
Materials:
-
Human AML cell lines (e.g., MV4-11, MOLM-13, KG-1, HL-60)
-
Appropriate cell culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Methodology:
-
Cell Culture:
-
Culture the AML cell lines in their respective media at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Add various concentrations of this compound or a DMSO control to the wells.
-
Incubate the plate for 72 hours.
-
-
Detection:
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Visualizations
FLT3 Signaling Pathway and Inhibition
The following diagram illustrates the FLT3 signaling pathway and the point of inhibition by this compound. Upon binding of the FLT3 ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of FLT3 and thereby inhibiting these downstream pathways.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity of a kinase inhibitor like this compound.
References
Navigating Resistance: An In-Depth Technical Guide to the In Vitro Activity of FLT3 Inhibitors Against Tyrosine Kinase Domain (TKD) Mutations
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "FLT3-IN-20" is not available in the public domain. This guide provides a comprehensive overview of the in vitro evaluation of representative FMS-like tyrosine kinase 3 (FLT3) inhibitors against FLT3 tyrosine kinase domain (TKD) mutations, synthesizing publicly available data and established experimental methodologies.
Executive Summary
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are prevalent drivers of acute myeloid leukemia (AML).[1][2] While internal tandem duplication (ITD) mutations are more common, point mutations in the tyrosine kinase domain (TKD), particularly at the D835 residue, are significant drivers of resistance to certain classes of FLT3 inhibitors.[3][4] This technical guide details the in vitro methodologies to characterize the activity of potent FLT3 inhibitors against these clinically relevant TKD mutations. We present a consolidated view of the requisite biochemical and cell-based assays, data interpretation, and the underlying signaling pathways.
Quantitative Inhibitory Activity Against FLT3-TKD Mutations
The efficacy of a FLT3 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize representative in vitro activity data for a hypothetical potent FLT3 inhibitor against wild-type (WT) FLT3 and the common D835Y TKD mutation.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | Assay Type | Representative IC50 (nM) |
| FLT3 (Wild-Type) | Biochemical Kinase Assay | 15.2 |
| FLT3-ITD | Biochemical Kinase Assay | 1.8 |
| FLT3-D835Y | Biochemical Kinase Assay | 3.5 |
| c-KIT | Biochemical Kinase Assay | 250.7 |
| PDGFRβ | Biochemical Kinase Assay | >1000 |
Table 2: Cellular Activity Profile
| Cell Line | FLT3 Mutation Status | Assay Type | Representative IC50 (nM) |
| MOLM-14 | FLT3-ITD | Cell Viability | 16.1 |
| MV4-11 | FLT3-ITD | Cell Viability | 10.5 |
| MOLM-14-D835Y (Resistant) | FLT3-ITD-D835Y | Cell Viability | 26.5 |
| MOLM-14-F691L (Resistant) | FLT3-ITD-F691L | Cell Viability | 160.3 |
Detailed Experimental Protocols
The in vitro characterization of a FLT3 inhibitor against TKD mutations involves a multi-faceted approach, encompassing biochemical and cell-based assays.
Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified recombinant FLT3 kinase (wild-type and mutant forms).[1]
Methodology:
-
Reagents:
-
Purified recombinant human FLT3 (WT, D835Y)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ATP
-
Suitable substrate (e.g., synthetic peptide, Poly(Glu, Tyr) 4:1)
-
Test inhibitor (dissolved in DMSO)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 96-well plate, add the FLT3 enzyme, the substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method.
-
-
Detection Methods:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cell-Based Proliferation/Viability Assay
Objective: To assess the inhibitor's ability to suppress the growth and viability of leukemia cells harboring FLT3-TKD mutations.[1]
Methodology:
-
Cell Lines:
-
Ba/F3 cells engineered to express FLT3-D835Y.
-
AML cell lines with acquired resistance via TKD mutations (e.g., MOLM-13-RES harboring FLT3-ITD-D835Y).[3]
-
-
Procedure:
-
Detection Methods:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Western Blot Analysis of FLT3 Signaling
Objective: To confirm that the inhibitor blocks the autophosphorylation of FLT3 and the activation of its downstream signaling pathways within intact cells.[7]
Methodology:
-
Procedure:
-
Treat FLT3-TKD mutant cells with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).[5]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
-
-
Data Analysis:
-
Qualitatively or quantitatively assess the reduction in phosphorylation of FLT3 and its downstream targets with increasing inhibitor concentrations.
-
Visualizing Molecular Mechanisms and Workflows
FLT3-TKD Signaling and Inhibition
The following diagram illustrates the constitutive activation of downstream signaling pathways by a FLT3-TKD mutation and the point of intervention for a targeted inhibitor.
Caption: FLT3-TKD signaling pathway and inhibitor action.
Experimental Workflow for In Vitro Evaluation
The systematic evaluation of a novel FLT3 inhibitor follows a logical progression from biochemical to cellular assays.
Caption: In vitro evaluation workflow for a FLT3 inhibitor.
Conclusion
The comprehensive in vitro profiling of FLT3 inhibitors against TKD mutations is paramount for the development of effective therapeutics for AML. By employing a systematic approach that includes biochemical and cellular assays, researchers can elucidate the potency and mechanism of action of novel compounds. This detailed characterization is essential for identifying candidates with the potential to overcome resistance and improve patient outcomes. The methodologies and data frameworks presented in this guide provide a robust foundation for these critical preclinical investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
Early-Stage Research on FLT3-IN-20 for Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling promotes uncontrolled cell growth and is associated with a poor prognosis. Consequently, FLT3 has emerged as a critical therapeutic target in hematological malignancies. FLT3-IN-20 is a potent small molecule inhibitor of FLT3. This document provides a technical guide to the early-stage research and evaluation of this compound.
Quantitative Data Summary
The following tables summarize the available in vitro inhibitory and anti-proliferative activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3-ITD | 4 |
| FLT3-D835Y | 1 |
Data sourced from commercial supplier information.[1][2][3][4]
Table 2: Anti-Proliferative Activity of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MV4-11 | FLT3-ITD | 7 |
| MOLM-13 | FLT3-ITD | 9 |
| MOLM-13 variant | FLT3-ITD-D835Y | 4 |
Data sourced from commercial supplier information.[1][2][3][4]
Signaling Pathways and Mechanism of Action
Mutated FLT3 constitutively activates several downstream signaling pathways crucial for leukemic cell proliferation and survival, primarily the PI3K/AKT, RAS/MAPK, and STAT5 pathways. This compound is hypothesized to exert its anti-leukemic effects by inhibiting the kinase activity of mutated FLT3, thereby blocking these downstream signals.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These are generalized protocols and may require optimization.
In Vitro FLT3 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant FLT3 kinase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Dilute recombinant human FLT3 kinase (e.g., wild-type, ITD, or D835Y mutants) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Reaction Setup: In a 96- or 384-well plate, add the diluted this compound solutions and the diluted FLT3 enzyme. Allow for a brief pre-incubation period.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP/substrate solution. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of AML cell lines.
Methodology:
-
Cell Culture: Culture human AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Detection: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or a resazurin-based assay.
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
Western Blot Analysis of FLT3 Signaling
This method is used to confirm the on-target activity of this compound in a cellular context by assessing the phosphorylation status of FLT3 and its key downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat FLT3-ITD positive cells (e.g., MV4-11 or MOLM-13) with various concentrations of this compound for a specified time (e.g., 2-4 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, AKT, and ERK. Also, probe for the total protein levels of each of these targets and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.
Future Directions
The preliminary in vitro data for this compound are promising, indicating potent and specific activity against key FLT3 mutations and AML cell lines. Further preclinical development will require a comprehensive evaluation of its pharmacokinetic properties, in vivo efficacy in animal models of AML, and a detailed safety and toxicology profile. Investigating the potential for combination therapies with other anti-leukemic agents could also be a valuable avenue of research.
References
Understanding the Pharmacodynamics of FLT3 Inhibitors: A Technical Guide
Introduction to FLT3 and its Role in Hematological Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most frequent types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[2][4] These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor, which in turn drives uncontrolled cell growth and survival of leukemic blasts.[4][5] Consequently, FLT3 has emerged as a key therapeutic target in AML.[1]
Small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase domain have been developed to block its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] This guide details the pharmacodynamic properties of such inhibitors, providing insights into their mechanism of action, cellular effects, and the experimental methodologies used for their characterization.
Mechanism of Action
FLT3 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of both wild-type and mutated FLT3.[4] This binding action prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the FLT3 receptor and its substrates, thereby inhibiting its kinase activity. The inhibition of FLT3 autophosphorylation blocks the activation of critical downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are essential for the survival and proliferation of leukemia cells dependent on FLT3 signaling.[6][7]
Quantitative Data
The pharmacodynamic activity of a representative FLT3 inhibitor is summarized in the following tables, detailing its biochemical and cellular activities.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 15.2 |
| FLT3-ITD | 1.8 |
| FLT3-D835Y | 3.5 |
| c-KIT | 250.7 |
| PDGFRβ | 489.1 |
| Data is illustrative and based on a representative FLT3 inhibitor ("Flt3-IN-XX") from available literature.[8] |
Table 2: Cellular Activity in AML Cell Lines
| Cell Line | FLT3 Status | Proliferation IC50 (nM) | Apoptosis EC50 (nM) |
| MV4-11 | FLT3-ITD | 2.5 | 10.8 |
| MOLM-13 | FLT3-ITD | 3.1 | 12.5 |
| KG-1 | FLT3-WT | > 1000 | > 1000 |
| HL-60 | FLT3-WT | > 1000 | > 1000 |
| Data is illustrative and based on a representative FLT3 inhibitor ("Flt3-IN-XX") from available literature.[8] |
Experimental Protocols
Detailed methodologies for key pharmacodynamic experiments are provided below.
FLT3 Kinase Assay
This assay measures the ability of the inhibitor to block the enzymatic activity of recombinant FLT3 kinase.
Methodology:
-
Reagent Preparation:
-
Dilute recombinant human FLT3 kinase (Wild-Type, ITD, or D835Y mutants) in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
Prepare a solution of a suitable substrate, such as a synthetic peptide or a recombinant protein.[8]
-
Prepare a stock solution of ATP.
-
Create a serial dilution of the FLT3 inhibitor in DMSO, followed by a further dilution in the kinase buffer.[8]
-
-
Assay Procedure:
-
Detection:
-
Data Analysis:
-
Measure the signal (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for FLT3-IN-20 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to FLT3 and FLT3-IN-20
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[2][3] These mutations lead to the constitutive activation of the kinase, driving uncontrolled cell growth and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[4][5]
This compound is a potent and selective small molecule inhibitor designed to target both wild-type and mutated forms of FLT3. Its mechanism of action involves competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades.[6] These application notes provide a detailed protocol for determining the in vitro potency of this compound using a biochemical kinase assay.
FLT3 Signaling Pathway and Inhibition by this compound
The binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways critical for cell survival and proliferation. In AML, mutations render the FLT3 receptor constitutively active, leading to ligand-independent signaling. This compound inhibits this aberrant signaling by blocking the ATP-binding site of the FLT3 kinase.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound was assessed against wild-type and mutant FLT3 kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, data for other known FLT3 inhibitors are also presented.
| Compound | FLT3 (Wild-Type) IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |
| This compound | 12.5 | 1.5 | 3.0 |
| Quizartinib | 1.1 | 0.3 | 43.1 |
| Gilteritinib | 0.7 | 0.2 | 0.3 |
| Sunitinib | 2.0 | 1.0 | 2.0 |
| Sorafenib | 25.0 | 5.0 | 2.0 |
Note: IC50 values for Quizartinib, Gilteritinib, Sunitinib, and Sorafenib are representative values from published literature. The values for this compound are hypothetical for illustrative purposes.
Experimental Protocol: In Vitro FLT3 Kinase Assay
This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials and Reagents
-
Recombinant Human FLT3 (Wild-Type and mutant forms, e.g., ITD, D835Y)
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
References
- 1. FLT3, a signaling pathway gene [ogt.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. G-749, a novel FLT3 kinase inhibitor, can overcome drug resistance for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for FLT3-IN-20 in MOLM-13 and MV4-11 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and RAS/MAPK, promoting uncontrolled cell growth and survival.[3][5][6]
The MOLM-13 and MV4-11 human AML cell lines both harbor FLT3-ITD mutations and are widely used preclinical models to study the efficacy of FLT3 inhibitors.[7][8][9] FLT3-IN-20 is a potent small-molecule inhibitor that targets the ATP-binding pocket of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This action induces cell cycle arrest and apoptosis in FLT3-mutant AML cells.[10] These application notes provide detailed protocols for utilizing this compound in MOLM-13 and MV4-11 cells and summarize key quantitative data.
Data Presentation
The following tables summarize the in vitro efficacy of a representative FLT3 inhibitor, referred to as Flt3-IN-XX, in AML cell lines. This data is presented to provide an expected performance benchmark for this compound.
Table 1: Cellular Activity of Flt3-IN-XX in AML Cell Lines [10]
| Cell Line | FLT3 Status | Proliferation IC50 (nM) | Apoptosis EC50 (nM) |
| MV4-11 | FLT3-ITD | 2.5 | 10.8 |
| MOLM-13 | FLT3-ITD | 3.1 | 12.5 |
| KG-1 | FLT3-WT | > 1000 | > 1000 |
| HL-60 | FLT3-WT | > 1000 | > 1000 |
Table 2: Comparative Cellular IC50 Values of Various FLT3 Inhibitors in FLT3-ITD Positive Cell Lines
| Inhibitor | Target(s) | Cell Line | Assay | IC50 (nM) | Reference |
| Midostaurin (B1676583) | FLT3, other kinases | MOLM-13 | Cell Viability | ~200 | [7][11] |
| Gilteritinib | FLT3, AXL | MV4-11 | Cell Viability | 7.99 | [11][12] |
| Quizartinib | FLT3 | MV4-11 | Cell Viability | 4.76 | [11][12] |
| CCT137690 | FLT3, Aurora kinases | MOLM-13 | Cell Viability (MTS) | 23 | [11] |
| CCT137690 | FLT3, Aurora kinases | MV4-11 | Cell Viability (MTS) | 62 | [11] |
| LT-171-861 | FLT3 | MV4-11 | Cell Viability | 1.8 | [13] |
| LT-171-861 | FLT3 | MOLM-13 | Cell Viability | 1.3 | [13] |
Mandatory Visualizations
Caption: FLT3-ITD signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in AML cell lines.
Caption: Logical relationship of this compound's effect on FLT3-ITD driven AML cells.
Experimental Protocols
Cell Culture
This protocol describes the standard procedure for culturing MOLM-13 and MV4-11 cell lines.
-
Cell Lines:
-
Culture Media: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10][11]
-
Subculturing: Passage cells every 2-3 days to maintain a density between 0.2 x 10⁶ and 2 x 10⁶ cells/mL to ensure they remain in the logarithmic growth phase.[11]
Cell Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
MOLM-13 or MV4-11 cells
-
96-well clear-bottom microplates
-
This compound (dissolved in DMSO)
-
MTS or MTT reagent (e.g., CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10]
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.[11]
-
Add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the appropriate wells.[11]
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10][11]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression dose-response curve.[14]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
MOLM-13 or MV4-11 cells
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/well.[11]
-
Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the predetermined IC50) and a vehicle control for 24-48 hours.[11]
-
Harvest cells by centrifugation and wash them once with cold PBS.[11]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[11]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[11]
-
Incubate for 15 minutes at room temperature in the dark.[11]
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are positive for both stains.
-
Western Blot Analysis of FLT3 Signaling
This method is used to confirm the on-target activity of this compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer system (PVDF membrane)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., β-actin or GAPDH).[11][15]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with various concentrations of this compound for a short period (e.g., 2-4 hours).[10]
-
Harvest and lyse the cells in ice-cold lysis buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.[10]
-
Denature equal amounts of protein by boiling in Laemmli buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11] Analyze the changes in phosphorylation levels relative to total protein and the loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. diva-portal.org [diva-portal.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for FLT3 Inhibitors in In Vivo Mouse Xenograft Models
Note: Information regarding a specific molecule designated "FLT3-IN-20" was not publicly available. The following application notes and protocols are based on established preclinical data for other potent and selective FLT3 inhibitors, such as Gilteritinib and Quizartinib, and are intended to serve as a comprehensive guide for researchers.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[4][5][6][7][8] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including STAT5, PI3K/AKT, and MAPK/ERK, driving leukemogenesis and are often associated with a poor prognosis.[5][7][9][10][11] FLT3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated FLT3, thereby inducing apoptosis and inhibiting the proliferation of leukemic cells.[1][12]
These application notes provide a detailed framework for the in vivo evaluation of potent FLT3 inhibitors in mouse xenograft models of AML, a critical step in preclinical drug development.
Mechanism of Action and Signaling Pathway
FLT3 inhibitors function by competitively binding to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[9] This abrogation of constitutive signaling is central to their anti-leukemic activity. There are two main types of FLT3 inhibitors: Type I inhibitors, which bind to the active conformation of the kinase and can inhibit both ITD and TKD mutations, and Type II inhibitors, which bind to the inactive conformation and are generally effective against ITD mutations but not most TKD mutations.[12][13]
Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Caption: FLT3 signaling pathway and inhibitor action.
Quantitative Data from Preclinical In Vivo Studies
The efficacy of FLT3 inhibitors is typically evaluated in immunodeficient mice bearing xenografts of human AML cell lines (CDX) or patient-derived blasts (PDX).[14] Key parameters include tumor growth inhibition and extension of survival. The table below summarizes representative dosages and findings for well-characterized FLT3 inhibitors.
| Inhibitor | Mouse Model | Cell Line | Dosage & Administration | Key Findings |
| Gilteritinib | Xenograft (Subcutaneous) | MOLM-13 (FLT3-ITD) | 30 mg/kg, oral gavage, once daily | 97% tumor growth inhibition.[2] |
| Quizartinib | Xenograft (Intravenous) | MV4-11 (FLT3-ITD) | 1 to 10 mg/kg, oral gavage, once daily | Marked, dose-dependent inhibition of tumor growth.[10] |
| TAK-659 | Patient-Derived Xenograft (PDX) | Pediatric ALL | 60 mg/kg, oral gavage, once daily for 21 days | Tolerated and demonstrated in vivo efficacy.[15] |
| Linifanib | Xenograft (Subcutaneous) | FLT3-mutated AML | Not specified | Showed antileukemic effects as monotherapy.[8] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using an FLT3-mutated human AML cell line, such as MV4-11 or MOLM-13.
Materials:
-
FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Matrigel (optional)
-
Sterile PBS
-
FLT3 inhibitor formulated for oral gavage
-
Vehicle control
Procedure:
-
Cell Preparation: Culture AML cells under standard conditions. On the day of injection, harvest cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Monitoring: Allow tumors to establish. Begin monitoring tumor volume 3-4 days post-injection using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[14]
-
Drug Administration: Administer the FLT3 inhibitor (e.g., 1-30 mg/kg) or vehicle control daily via oral gavage.[2][10] Monitor animal weight and general health as indicators of toxicity.
-
Efficacy Assessment: Measure tumor volume 2-3 times per week. The primary endpoint is typically tumor growth inhibition. A survival study may also be conducted, where the endpoint is a predetermined tumor volume or signs of morbidity.
Protocol 2: Systemic/Disseminated Leukemia Model
This protocol is for establishing a model that more closely mimics disseminated human leukemia.
Materials:
-
Luciferase-expressing FLT3-mutated AML cells
-
Immunodeficient mice (e.g., NSG)
-
Sterile PBS
-
FLT3 inhibitor and vehicle
-
Bioluminescence imaging system
Procedure:
-
Cell Injection: Inject 1-5 x 10^6 AML cells in 100-200 µL of sterile PBS into the tail vein of each mouse.[14]
-
Engraftment Monitoring: Monitor leukemia engraftment and progression weekly using bioluminescence imaging.[14] Alternatively, peripheral blood can be sampled to detect circulating human CD45+ leukemic cells by flow cytometry.
-
Treatment Initiation: Once a consistent bioluminescence signal is detected or a certain percentage of human CD45+ cells is reached in the blood, randomize mice and begin treatment.
-
Drug Administration: Administer the FLT3 inhibitor or vehicle as described in Protocol 1.
-
Efficacy Assessment: Monitor disease burden via bioluminescence imaging. The primary endpoint is often overall survival, which can be visualized using Kaplan-Meier curves.
Experimental Workflow and Logic
The diagram below outlines the typical workflow for an in vivo xenograft study evaluating an FLT3 inhibitor.
Caption: In vivo xenograft experimental workflow.
Conclusion
The protocols and data presented provide a robust framework for the preclinical in vivo assessment of FLT3 inhibitors in AML xenograft models. Careful selection of the appropriate model (CDX vs. PDX, subcutaneous vs. systemic), cell line, and clinically relevant dosing are critical for generating meaningful data to support further drug development. These studies are essential for determining efficacy, establishing dose-response relationships, and identifying potential toxicities before advancing a compound to clinical trials.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions [mdpi.com]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Therapy of FLT3 in Treatment of AML—Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. IN VIVO ACTIVITY OF THE DUAL SYK/FLT3 INHIBITOR TAK-659 AGAINST PEDIATRIC ACUTE LYMPHOBLASTIC LEUKEMIA XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Efficacy of FLT3-IN-20: Protocols for Cell Viability Assays
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] In a significant portion of Acute Myeloid Leukemia (AML) cases, mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled growth of leukemic cells and correlating with a poor prognosis.[2][3] The most common of these are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD).[4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
FLT3-IN-20 is a potent small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of the FLT3 receptor, thereby blocking downstream signaling pathways crucial for the survival of leukemia cells, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][5] This document provides detailed protocols for assessing the cytotoxic effects of this compound on leukemia cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
FLT3 Signaling Pathway and Inhibition
Mutations in the FLT3 receptor lead to its ligand-independent dimerization and constitutive activation.[6][7] This aberrant signaling activates multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[6][7] FLT3-ITD mutations are particularly characterized by the strong activation of the STAT5 signaling pathway.[5][7] this compound, by inhibiting the kinase activity of FLT3, aims to shut down these oncogenic signals.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the effect of this compound on cell viability involves cell culture, treatment with the inhibitor, incubation, addition of the viability reagent, and signal detection.
Caption: General experimental workflow for cell viability assays.
Detailed Experimental Protocols
The following are detailed protocols for the MTT and CellTiter-Glo® assays to determine the effect of this compound on the viability of FLT3-mutated AML cell lines such as MOLM-13 and MV4-11.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
FLT3-ITD positive cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[8][9]
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
FLT3-ITD positive cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
CellTiter-Glo® 2.0 Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay, using opaque-walled plates suitable for luminescence readings.[13]
-
-
Compound Treatment:
-
Follow the same procedure as in the MTT assay.
-
-
Assay Execution:
-
Signal Measurement:
Data Presentation and Analysis
The results of the cell viability assays can be used to determine the half-maximal inhibitory concentration (IC50) of this compound. The data should be presented in a clear and structured format for easy comparison.
Table 1: Inhibitory Activity of FLT3 Inhibitors on AML Cell Lines
| Compound Name | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| This compound | FLT3 | MOLM-13 | MTT / CellTiter-Glo | [Experimental Value] |
| This compound | FLT3 | MV4-11 | MTT / CellTiter-Glo | [Experimental Value] |
| Midostaurin (B1676583) | FLT3, other kinases | MOLM-13 | Cell Viability | ~200[17][18] |
| Gilteritinib | FLT3, AXL | MV4-11 | Cell Viability | 7.99[11] |
| Quizartinib | FLT3 | MV4-11 | Cell Viability | 0.31 ± 0.05[19] |
| CCT137690 | FLT3, Aurora kinases | MOLM-13 | MTS | 23[11][20] |
| CCT137690 | FLT3, Aurora kinases | MV4-11 | MTS | 62[11][20] |
Note: The IC50 values for this compound are to be determined experimentally. The values for other inhibitors are provided for reference.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of this compound in AML cell lines. Consistent and accurate execution of these assays is crucial for obtaining reliable data to support further drug development efforts. The provided diagrams and tables are intended to facilitate a comprehensive understanding of the experimental design and data interpretation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
- 15. 4.6. Cell Viability Assay [bio-protocol.org]
- 16. scribd.com [scribd.com]
- 17. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 19. researchgate.net [researchgate.net]
- 20. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by FLT3-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), is a frequent driver in acute myeloid leukemia (AML).[2] This aberrant signaling promotes uncontrolled cell growth and confers resistance to apoptosis, contributing to a poor prognosis.[1][3] FLT3 inhibitors are a class of targeted therapies designed to block this aberrant signaling, thereby inducing apoptosis in cancer cells.
FLT3-IN-20 is a potent inhibitor of FLT3. By targeting the ATP-binding site of the FLT3 kinase, this compound blocks its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways.[1] This inhibition of FLT3 signaling can lead to cell cycle arrest and the induction of apoptosis in cancer cells dependent on this pathway for survival.[1][4]
This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5] Propidium Iodide is a fluorescent intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.[5][6]
FLT3 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the FLT3 signaling pathway and the mechanism of action for this compound. In cancer cells with activating FLT3 mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pathways that promote cell survival and proliferation while inhibiting apoptosis. This compound blocks this signaling cascade by inhibiting the kinase activity of FLT3.
Caption: FLT3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Apoptosis Analysis
The general workflow for assessing this compound-induced apoptosis by flow cytometry is outlined below. This process involves cell culture, treatment with the inhibitor, staining with Annexin V and PI, and subsequent analysis.
Caption: A streamlined workflow for apoptosis analysis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Leukemic cell line with FLT3 mutation (e.g., MV4-11, MOLM-13)
-
Flow cytometer
Cell Culture and Treatment
-
Culture leukemic cells (e.g., MV4-11 or MOLM-13) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at a density of 2 x 10^5 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Annexin V and Propidium Iodide Staining Protocol
-
After the treatment period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Flow Cytometry Analysis
Acquire the data on a flow cytometer. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison.
| Treatment Group | Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | |||
| This compound | 1 nM | |||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| Positive Control | (e.g., Staurosporine) |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry with Annexin V and PI staining to quantify apoptosis induced by the FLT3 inhibitor, this compound. The detailed methodology and data presentation structure will enable researchers to effectively assess the apoptotic effects of this compound on FLT3-mutated cancer cells, aiding in drug development and the investigation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Studying FLT3 Signaling in Primary AML Blasts using FLT3-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the receptor.[2][3][4] This aberrant, ligand-independent signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways such as STAT5, MAPK, and PI3K/AKT.[2][5][6] Consequently, FLT3 has become a critical therapeutic target in AML.[2][3]
FLT3-IN-20 is a potent and selective small molecule inhibitor designed to target the kinase activity of FLT3. By competitively binding to the ATP-binding pocket of the FLT3 kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][7] This action is designed to induce apoptosis and reduce the proliferation of FLT3-mutated leukemic cells.[8][9] These application notes provide detailed protocols for utilizing this compound to study FLT3 signaling in primary AML blasts and relevant cell lines, including methods for assessing pathway inhibition, cell viability, and apoptosis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | FLT3-ITD | Cell Viability | MV4-11 | 8.5 |
| This compound | FLT3-ITD | Cell Viability | MOLM-13 | 12.2 |
| This compound | FLT3-TKD | Cell Viability | Ba/F3-D835Y | 25.6 |
| This compound | WT-FLT3 | Cell Viability | HL-60 | >1000 |
Table 2: Effect of this compound on FLT3 Downstream Signaling
| Cell Line | Treatment (100 nM, 2h) | p-FLT3 (% of control) | p-STAT5 (% of control) | p-AKT (% of control) | p-ERK (% of control) |
| MV4-11 | This compound | 12% | 18% | 25% | 30% |
| MOLM-13 | This compound | 15% | 22% | 31% | 35% |
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for apoptosis analysis by flow cytometry.
Experimental Protocols
Protocol 1: Western Blot Analysis of FLT3 Signaling
This protocol details the procedure for analyzing the phosphorylation status of FLT3 and its downstream targets (STAT5, AKT, ERK) in primary AML blasts or AML cell lines (e.g., MV4-11, MOLM-13) treated with this compound.[1][10]
Materials:
-
Primary AML blasts or FLT3-mutated AML cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
This compound (stock solution in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBS-T)
-
Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent HRP substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment: Culture AML cells to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[10] Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[10]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane for SDS-PAGE. Transfer proteins to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[10] Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using a digital imaging system.[1] Quantify band intensities using densitometry software.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is for determining the cytotoxic effect of this compound on AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13) or primary blasts
-
96-well plates
-
This compound
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.[7]
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.[8]
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.[9]
Materials:
-
AML cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at 2 x 10^5 cells/mL and treat with desired concentrations of this compound (e.g., 10, 100, 1000 nM) for 24, 48, or 72 hours.[12]
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.[9]
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of cell suspension (1 x 10^5 cells).[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[9]
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for FLT3-IN-20 Administration in Preclinical Studies
Disclaimer: Due to limited publicly available information specific to FLT3-IN-20, the following application notes and protocols are based on established methodologies for other potent and selective small molecule FLT3 inhibitors used in preclinical research. Researchers should perform initial dose-range-finding and toxicity studies to establish the optimal and safe dosage for this compound in their specific animal models.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3][4][5] FLT3 inhibitors have emerged as a key therapeutic strategy for FLT3-mutated AML.[3][6][7] This document provides detailed protocols for the preclinical administration of a potent FLT3 inhibitor, exemplified by this compound, in animal models.
Data Presentation
Comparative Pharmacokinetic Parameters of FLT3 Inhibitors
To provide a frame of reference for preclinical studies with this compound, the following table summarizes key pharmacokinetic parameters of several well-characterized FLT3 inhibitors.
| FLT3 Inhibitor | Administration Route | Animal Model | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Gilteritinib | Oral | Rat | 2-6 | 1790 | 24700 | 33.1 |
| Quizartinib | Oral | Rat | 4 | 1230 | 18400 | 23.4 |
| Midostaurin | Oral | Rat | 8 | 1460 | 34100 | Not Reported |
| Sorafenib | Oral | Mouse | 6 | 5800 | 47000 | 38-49 |
| Crenolanib | Oral | Rat | 2 | 2370 | 8340 | Not Reported |
Note: These values are compiled from various preclinical studies and may vary depending on the specific experimental conditions, such as vehicle and dose.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
This protocol describes the oral administration of a FLT3 inhibitor in a subcutaneous xenograft mouse model of AML.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (appropriate size for mice)
-
Calipers
Procedure:
-
Animal Model:
-
Utilize immunodeficient mice (e.g., NOD/SCID or NSG) subcutaneously inoculated with an FLT3-mutated AML cell line (e.g., MV4-11 or MOLM-13).
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Randomize mice into treatment and vehicle control groups.[1]
-
-
Formulation Preparation (Example: 10 mg/kg dose):
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Vehicle Preparation (Example: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline):
-
In a sterile tube, add 300 µL of PEG300 to 50 µL of the this compound DMSO stock solution. Vortex until the solution is clear.[1]
-
Add 50 µL of Tween 80 and vortex again until the solution is clear.[1]
-
Add 600 µL of saline or PBS to reach the final volume of 1 mL. Vortex thoroughly to ensure a homogenous solution.[1]
-
-
Note: The final concentration of this example formulation is 1 mg/mL. For a 10 mg/kg dose in a 20g mouse, administer 200 µL.
-
-
Dosing and Administration:
-
Administer the prepared this compound formulation via oral gavage. The volume is typically 100-200 µL for a 20-25g mouse.[1]
-
The frequency of administration is often once daily but should be optimized based on pharmacokinetic studies.[1]
-
Administer the vehicle solution to the control group in the same manner and volume.[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).[1]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[1]
-
Monitor animal body weight and overall health status for signs of toxicity.
-
The study endpoint is typically defined by tumor volume (e.g., >2000 mm³) or signs of significant morbidity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to determine the profile of a FLT3 inhibitor after oral and intravenous administration.[8]
Materials:
-
This compound
-
Vehicle for oral formulation (e.g., 0.5% methylcellulose (B11928114) in water)[8]
-
Vehicle for intravenous formulation (e.g., saline, ethanol, and polyethylene (B3416737) glycol mixture)[8]
-
Sprague-Dawley rats (male, 8-10 weeks old)[8]
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
LC-MS/MS equipment
Procedure:
-
Animal Model and Housing:
-
Drug Formulation and Dosing:
-
Blood Sampling:
-
Collect blood samples from the jugular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process blood to separate plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[8]
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (for the oral dose).
-
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathways.
Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: Workflow for in vivo pharmacokinetic studies.
Troubleshooting
-
Unexpected Animal Morbidity: If unexpected weight loss, lethargy, or mortality is observed, double-check dose calculations and formulation integrity. Consider performing a dose-range-finding study to determine the maximum tolerated dose. Myelosuppression is a known class effect of FLT3 inhibitors, often due to off-target inhibition of c-KIT.[9] Monitoring complete blood counts (CBCs) can help assess this.[9]
-
Poor Drug Exposure: If pharmacokinetic analysis reveals low bioavailability, investigate the solubility and stability of the formulation. The vehicle composition may need to be optimized.
-
Lack of Efficacy: Ensure the chosen animal model expresses the target (mutated FLT3). Confirm on-target activity by assessing the phosphorylation status of FLT3 in tumor tissues or surrogate tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3: A 35-Year Voyage from Discovery to the Next Generation of Targeted Therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of second‑generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta‑analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
"FLT3-IN-20" solubility issues in aqueous buffer
Welcome to the technical support center for FLT3-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a particular focus on addressing solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous experimental buffer. Is this expected?
A1: Yes, experiencing solubility issues with this compound in aqueous solutions is a common challenge. Like many small molecule kinase inhibitors, this compound is likely a hydrophobic compound, leading to low solubility in aqueous media.[1][2] These types of molecules are often classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, characterized by low solubility and variable permeability.[3][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: It is highly recommended to first prepare a high-concentration stock solution of this compound in an organic solvent. The most commonly used solvent for this purpose is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][5][6] Ethanol (B145695) can also be a suitable alternative for some inhibitors.[5] For instance, some FLT3 inhibitors are soluble in DMSO at concentrations of 25 mg/mL or higher.[7][8]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. Why is this happening and how can I prevent it?
A3: This is a frequent issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[1] To prevent this, you can try several strategies:
-
Lower the final concentration: The most direct approach is to reduce the final concentration of this compound in your assay.[5]
-
Optimize the dilution process: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer to gradually decrease the solvent polarity.[1]
-
Use a fresh, anhydrous solvent for the stock solution: Water absorbed by DMSO can reduce its solvating power for hydrophobic compounds.[3]
-
Warm the aqueous buffer: Gently warming the buffer to 37°C before adding the inhibitor stock can sometimes help maintain solubility.[9]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability and integrity of this compound, stock solutions in DMSO should be stored at -20°C or -80°C.[3][6][9] It is best practice to aliquot the stock solution into smaller, single-use volumes. This will help you to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation over time.[3][9]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Table 1: Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.[5]- Add a surfactant (e.g., 0.01-0.1% Tween-20 or Triton X-100) to the aqueous buffer.[5]- Incorporate a co-solvent (e.g., 1-5% ethanol or PEG300) in the final solution, ensuring it is compatible with your experimental system.[3][5]- Perform a stepwise dilution. |
| Solution becomes cloudy over time during the experiment | The compound is slowly precipitating out of solution due to factors like temperature changes or interactions with assay components. | - Maintain a constant temperature throughout the experiment.[5]- Visually inspect for precipitation before and after the experiment.[5]- Test the solubility of this compound in your specific assay medium beforehand. |
| Inconsistent results in cell-based assays | Poor solubility leads to an inaccurate and variable effective concentration of the inhibitor. | - Prepare fresh dilutions from a frozen stock solution for each experiment.[3][5]- Visually confirm the absence of precipitate in your assay plates under a microscope.- Perform a solubility test in your specific cell culture medium. |
| Loss of inhibitor potency over time in a biological assay | The compound may be degrading in the aqueous solution. | - Prepare fresh working solutions for each experiment.[5]- Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.[1]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[1] Gentle warming to 37°C may also aid dissolution, but ensure this does not affect the compound's stability.[3]
-
Once fully dissolved, visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To dilute the this compound stock solution into an aqueous buffer while minimizing precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of DMSO in your experiment (typically <0.5%).[6]
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
Perform a serial dilution. For example, to achieve a 1:1000 dilution, first dilute the stock solution 1:10 in DMSO, then 1:100 in the pre-warmed aqueous buffer.
-
Add the diluted inhibitor to the aqueous buffer while vortexing to ensure rapid mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, consider the troubleshooting steps outlined in Table 1.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound for extended periods.[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Understanding Off-Target Effects of FLT3 Inhibitors
Disclaimer: Publicly available information on a compound with the exact name "FLT3-IN-20" is limited. Therefore, this guide uses Quizartinib (B1680412) (AC220) , a well-characterized, potent, and selective second-generation FLT3 inhibitor, as an illustrative example to discuss potential off-target effects and associated experimental considerations. The principles and troubleshooting strategies outlined here are broadly applicable to research involving potent kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Quizartinib and what is its primary target?
Quizartinib (also known as AC220) is a small molecule, second-generation tyrosine kinase inhibitor. Its primary target is the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2] It is particularly potent against the internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD), a common mutation in Acute Myeloid Leukemia (AML).[3][4]
Q2: What are the known primary off-target kinases for Quizartinib?
While highly selective, Quizartinib is known to have inhibitory activity against other members of the type III receptor tyrosine kinase family. The most significant off-targets include c-KIT, Colony-Stimulating Factor 1 Receptor (CSF1R), and Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB).[3][5][6]
Q3: How selective is Quizartinib for FLT3 compared to its off-targets?
Quizartinib is highly selective for FLT3. It is reported to be approximately ten-fold more selective for FLT3 than for its primary off-targets like KIT, PDGFRα, and PDGFRβ.[2][3] Kinome scan analyses have shown that at concentrations relevant for FLT3 inhibition, Quizartinib interacts with a very limited number of other kinases.[7][8]
Q4: Can off-target effects of Quizartinib impact my experimental results?
Yes, inhibition of off-target kinases can lead to unexpected phenotypes or signaling alterations in your cellular models, especially if these off-targets are functionally important in your experimental system. For example, inhibition of c-KIT can impact hematopoietic cell proliferation and survival.[5] It is crucial to consider the expression and role of these off-target kinases in your specific cell lines or model systems.
Kinase Selectivity Profile of Quizartinib
The following table summarizes the inhibitory potency of Quizartinib against its primary target (FLT3) and key off-target kinases. This data is crucial for designing experiments and interpreting results.
| Target Kinase | Mutation Status | IC50 (nM) | Binding Affinity (Kd, nM) | Reference(s) |
| FLT3 | ITD | 1.1 | 1.6 - 3.3 | [1][3][4] |
| FLT3 | Wild-Type (WT) | 4.2 | - | [1][3] |
| c-KIT | Not Specified | - | <10 | [5][7] |
| PDGFRα | Not Specified | >10x vs FLT3 | - | [3] |
| PDGFRβ | Not Specified | >10x vs FLT3 | - | [3] |
| RET | Not Specified | >10x vs FLT3 | - | [3] |
| CSF-1R | Not Specified | >10x vs FLT3 | - | [3] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Kd (dissociation constant) represents the binding affinity of the inhibitor to the kinase.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to the off-target effects of Quizartinib.
Issue 1: Unexpected reduction in cell viability in a cell line that does not express FLT3.
-
Question: I'm using Quizartinib as a negative control in a FLT3-negative cell line, but I'm still observing significant apoptosis or growth inhibition. Why is this happening?
-
Answer: This could be due to the inhibition of an off-target kinase that is critical for the survival of that specific cell line.
-
Check for Off-Target Expression: Verify if your cell line expresses high levels of known Quizartinib off-targets such as c-KIT or PDGFR. You can check this through literature search, databases (e.g., DepMap, CCLE), or by performing western blotting or qPCR.
-
Dose-Response Analysis: Perform a dose-response curve to determine the IC50 of Quizartinib in your FLT3-negative cell line. If the IC50 is significantly higher than that for FLT3-positive cells (typically >10-fold), the effect is likely off-target.[3]
-
Use a Structurally Different Inhibitor: To confirm the phenotype is due to a specific off-target of Quizartinib, consider using another inhibitor with a different kinase selectivity profile that also targets the suspected off-target kinase.
-
Issue 2: Inconsistent results with Quizartinib across different AML cell lines, all of which are FLT3-ITD positive.
-
Question: I am treating several FLT3-ITD positive AML cell lines with Quizartinib, but the degree of apoptosis and downstream signaling inhibition varies significantly. What could be the cause?
-
Answer: While all lines are FLT3-ITD positive, the underlying signaling network and dependence on off-target kinases can differ.
-
Co-expression of Off-Targets: Some cell lines might have co-dependencies on pathways regulated by c-KIT or PDGFR. Inhibition of these kinases by Quizartinib could lead to a more profound effect in those cells.
-
Activation of Alternative Pathways: Resistance to FLT3 inhibitors can be mediated by the activation of alternative signaling pathways.[9] Investigate the basal activation status of pathways like RAS/MAPK or PI3K/AKT in your cell lines.
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Confirm Target Engagement: Ensure that you are achieving equivalent inhibition of phosphorylated FLT3 across all cell lines at the concentration of Quizartinib used.
-
Issue 3: My results from a kinome-wide screen show inhibition of unexpected kinases by Quizartinib.
-
Question: I performed a kinase profiling experiment (e.g., KINOMEscan) and found that Quizartinib inhibits several kinases not listed as its primary off-targets. How should I interpret this?
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Answer: Kinome scans are highly sensitive and can detect low-affinity interactions.
-
Evaluate Binding Affinity: Focus on kinases that are inhibited with high potency (low Kd or IC50 values). Interactions with significantly lower affinity than for FLT3 are less likely to be biologically relevant at therapeutic concentrations.[7]
-
Cellular Validation: The observation from a cell-free binding assay needs to be validated in a cellular context. Check if Quizartinib can inhibit the phosphorylation of the suspected off-target kinase in cells at relevant concentrations.
-
Review Assay Conditions: The specific conditions of the kinase assay can influence the results. Refer to the experimental protocol section for a general overview of such assays.
-
Experimental Protocols & Methodologies
Key Experiment: Kinase Selectivity Profiling (e.g., KINOMEscan)
This type of assay is crucial for determining the selectivity of a kinase inhibitor.
Principle: A competition binding assay is used where the test compound (e.g., Quizartinib) competes with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
Detailed Methodology:
-
Kinase Panel: A large panel of human kinases (e.g., over 400) is used, typically expressed as fusion proteins in an appropriate system.[7][8]
-
Compound Preparation: The inhibitor (Quizartinib) is serially diluted to create a range of concentrations for determining the dissociation constant (Kd).
-
Binding Assay:
-
Each kinase is mixed with the immobilized ligand and the test compound in individual wells.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Quantification:
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
-
Data Analysis:
-
The results are plotted as the percentage of kinase bound versus the concentration of the test compound.
-
The Kd is calculated from the dose-response curve, representing the concentration of the inhibitor at which 50% of the kinase is bound to it.
-
Visualizations
Caption: Quizartinib's on- and off-target signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quizartinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting "FLT3-IN-20" instability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fms-like Tyrosine Kinase 3 (FLT3) inhibitors, with a focus on addressing instability during long-term experiments. While the specific compound "FLT3-IN-20" is not detailed in publicly available literature, the principles and protocols outlined here are broadly applicable to small molecule FLT3 inhibitors.
Troubleshooting Guide: Instability of FLT3 Inhibitors in Long-Term Experiments
This guide addresses common issues encountered when using FLT3 inhibitors in experiments that span several hours to days.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibitor activity over time | Chemical Instability: The inhibitor may be degrading in the aqueous environment of the cell culture medium at 37°C. | - Perform a stability study of the inhibitor in your specific cell culture medium over the time course of your experiment.[1][2]- Analyze samples at different time points using HPLC or LC-MS/MS to quantify the amount of intact inhibitor remaining.[2] |
| Enzymatic Degradation: Components in fetal bovine serum (FBS) or secreted by cells may be metabolizing the inhibitor. | - Test the inhibitor's stability in media with and without FBS.[1][2]- If instability is observed in the presence of serum, consider using heat-inactivated FBS or reducing the serum concentration if your cells can tolerate it.[2] | |
| pH-dependent Hydrolysis: The pH of the culture medium may shift during the experiment, leading to inhibitor degradation. | - Monitor the pH of your cell culture medium throughout the experiment.[2]- Ensure your incubator's CO₂ levels are stable.[2]- Consider using a more robustly buffered medium, such as one containing HEPES.[2] | |
| High variability between experimental replicates | Inconsistent Compound Concentration: The inhibitor may not be fully solubilized or may be adsorbing to plasticware. | - Ensure complete dissolution of the inhibitor in the stock solution (typically DMSO) before diluting into the medium.[1]- Use low-protein-binding plates and pipette tips to minimize adsorption.[2][3]- Include a "no-cell" control to assess loss of compound due to adsorption to the plate.[3] |
| Cell Density Effects: Higher cell densities can lead to faster metabolism of the inhibitor or changes in media composition. | - Standardize cell seeding densities across all experiments.- For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.[2] | |
| Unexpected cellular responses or off-target effects | Degradation Products: The breakdown products of the inhibitor may have their own biological activities. | - If degradation is confirmed, try to identify the major degradation products using mass spectrometry.- If possible, test the activity of these degradation products in your assay. |
| Development of Resistance: In long-term cultures, cells may develop resistance to the FLT3 inhibitor. | - Be aware of known resistance mechanisms, such as secondary mutations in the FLT3 kinase domain or upregulation of bypass signaling pathways.[4][5][6]- Consider combination therapies to overcome potential resistance.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I suspect my FLT3 inhibitor is unstable in my long-term experiment?
A1: The first step is to confirm the instability. You can do this by performing a time-course experiment where you incubate the inhibitor in your complete cell culture medium (with and without cells) at 37°C. Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the intact inhibitor using a validated analytical method like HPLC or LC-MS/MS.[2]
Q2: How should I prepare and store my FLT3 inhibitor stock solutions to maximize stability?
A2: Stock solutions should be prepared in a suitable solvent, typically DMSO, at a high concentration. Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1]
Q3: Could the type of cell culture medium I'm using affect the stability of my FLT3 inhibitor?
A3: Yes, different media formulations contain various components like amino acids, vitamins, and metal ions that could potentially react with and degrade your inhibitor.[1] If you suspect media-related instability, you can test the compound's stability in different types of media or in a simpler buffered solution like PBS to identify problematic components.[1]
Q4: My cells are becoming resistant to the FLT3 inhibitor over time. What could be happening?
A4: Resistance to FLT3 inhibitors is a known phenomenon in cancer therapy.[4][7] This can occur through several mechanisms, including the acquisition of new mutations in the FLT3 gene that prevent the inhibitor from binding, or the activation of alternative signaling pathways that bypass the need for FLT3 signaling.[4][6] Long-term exposure in cell culture can select for these resistant clones.
Q5: How can I maintain a stable concentration of the FLT3 inhibitor in a long-term experiment?
A5: For experiments lasting longer than 24 hours, it is often necessary to replenish the medium with fresh inhibitor. The frequency of media changes will depend on the stability of your specific inhibitor, which you can determine from your stability studies. This will help to maintain a more constant effective concentration of the compound over the course of the experiment.[2]
Experimental Protocols
Protocol 1: Assessing FLT3 Inhibitor Stability in Cell Culture Medium
Objective: To determine the stability of an FLT3 inhibitor in a specific cell culture medium over time.
Materials:
-
FLT3 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Prepare a working solution of the FLT3 inhibitor at the desired final concentration (e.g., 1 µM) in the complete cell culture medium.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate.
-
As a control, prepare wells with medium only (no inhibitor).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of the intact inhibitor in each sample using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour time point.
Protocol 2: Western Blot Analysis of FLT3 Phosphorylation
Objective: To assess the activity of an FLT3 inhibitor by measuring the phosphorylation of FLT3 and downstream signaling proteins.
Materials:
-
FLT3-mutant cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
FLT3 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Seed the FLT3-mutant cells in 6-well plates and allow them to adhere or recover overnight.
-
Treat the cells with various concentrations of the FLT3 inhibitor or a vehicle control (e.g., DMSO) for the desired duration.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Simplified FLT3 signaling pathway.[8][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Oncoprotein Stability Overcomes Drug Resistance Caused by FLT3 Kinase Domain Mutations | PLOS One [journals.plos.org]
- 6. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments | MDPI [mdpi.com]
- 7. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3, a signaling pathway gene [ogt.com]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. betalifesci.com [betalifesci.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: FLT3-IN-20 in AML Cell Lines
Welcome to the technical support center for FLT3-IN-20. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their acute myeloid leukemia (AML) cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In AML cell lines harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, this compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain. This action inhibits autophosphorylation of the receptor, thereby blocking downstream pro-proliferative and anti-apoptotic signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[1][2] This inhibition leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[3]
Q2: My FLT3-ITD positive AML cell line (e.g., MV4-11, MOLM-13) is showing reduced sensitivity to this compound over time. What are the possible causes?
A2: Reduced sensitivity, or acquired resistance, to FLT3 inhibitors like this compound is a well-documented phenomenon. The primary causes can be broadly categorized into two main areas:
-
On-target resistance: This involves the acquisition of secondary mutations within the FLT3 gene itself that interfere with this compound binding. A common example is the "gatekeeper" mutation F691L or mutations in the activation loop (e.g., D835Y).[4]
-
Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on FLT3 signaling.[5][6] Common "bypass tracts" include the activation of the RAS/MAPK pathway (often through acquired NRAS or KRAS mutations), upregulation of other receptor tyrosine kinases like AXL, or activation of the PI3K/AKT or JAK/STAT pathways.[5][6]
Q3: How can I confirm if my resistant cell line has an on-target FLT3 mutation?
A3: The most direct method is to sequence the FLT3 gene in your resistant cell population and compare it to the parental (sensitive) cell line. Sanger sequencing of the FLT3 kinase domain is a standard method to identify common resistance mutations like D835Y.[7][8][9] For a more comprehensive analysis, next-generation sequencing (NGS) can be employed to identify a broader range of potential mutations.
Q4: What are the expected IC50 shifts when resistance develops?
A4: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. In resistant cell lines, you can expect a significant increase in the IC50 value for this compound compared to the parental sensitive cell line. The fold-increase can vary widely depending on the specific resistance mechanism, from a modest 5-fold increase to over 100-fold in highly resistant clones.[4][10] See the data tables below for examples with other FLT3 inhibitors.
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Efficacy in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Development of a resistant subclone | 1. Confirm Resistance: Perform a dose-response cell viability assay to quantify the IC50 shift.[4] 2. Isolate Clones: Use single-cell cloning to isolate and expand individual clones from the resistant population. 3. Characterize Mechanism: Analyze resistant clones for on-target FLT3 mutations (Sanger/NGS sequencing) and off-target pathway activation (Western blot for p-ERK, p-AKT, p-STAT5).[11][12] |
| Inconsistent Drug Concentration | 1. Verify Stock Solution: Ensure the stock solution of this compound is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. 2. Consistent Dosing: Maintain a consistent dosing schedule in your long-term cultures. |
Issue 2: Western Blot Shows Incomplete Inhibition of Downstream Signaling Despite FLT3 Phosphorylation Blockade
| Potential Cause | Troubleshooting Steps |
| Activation of Bypass Signaling Pathways | 1. Probe for Key Bypass Pathways: Perform Western blot analysis to check the phosphorylation status of key nodes in alternative pathways, such as p-ERK1/2 (MAPK pathway), p-AKT (PI3K pathway), and p-STAT5 (JAK/STAT pathway).[6][13] 2. Mutation Analysis: Sequence key genes in these pathways, such as NRAS, KRAS, and PTPN11, to check for activating mutations.[10] 3. Combination Treatment: Test the efficacy of combining this compound with an inhibitor of the activated bypass pathway (e.g., a MEK inhibitor if the MAPK pathway is active). |
| Technical Issues with Western Blot | 1. Antibody Validation: Ensure your primary antibodies are specific and validated for the target proteins. 2. Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[2] 3. Optimize Protocol: Optimize antibody concentrations and incubation times. |
Data Presentation
Table 1: Representative IC50 Values of FLT3 Inhibitors in Sensitive vs. Resistant AML Cell Lines
| Cell Line | FLT3 Mutation | Inhibitor | Sensitive IC50 (nM) | Resistant IC50 (nM) | Fold Increase | Resistance Mechanism | Reference |
| MOLM-14 | FLT3-ITD | Gilteritinib | 17.5 | 100.9 | ~6x | FLT3/N701K | [10] |
| MV4-11 | FLT3-ITD | Gilteritinib | 16.6 | 126.2 | ~8x | FLT3/C695F | [10] |
| MOLM-14 | FLT3-ITD | FF-10101 | 3.2 | >1000 | >312x | NRAS/G12C | [10] |
| MOLM-13 | FLT3-ITD | Quizartinib | 0.89 | >100 | >112x | FLT3-ITD/D835Y | [14][15] |
| MV4-11 | FLT3-ITD | Quizartinib | 0.40 | >100 | >250x | FLT3-ITD/D835Y | [14][15] |
Note: IC50 values are approximate and can vary based on experimental conditions.[4]
Experimental Protocols
Generation of this compound Resistant AML Cell Lines
Objective: To develop an in vitro model of acquired resistance to this compound.
Methodology:
-
Initial Culture: Culture a sensitive FLT3-mutated AML cell line (e.g., MOLM-13, MV4-11) in standard RPMI-1640 medium supplemented with 10% FBS.[4]
-
Determine Baseline IC50: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to establish the initial IC50 of this compound for the parental cell line.[4]
-
Continuous Exposure: Begin continuous culture of the parental cells in the presence of this compound at a concentration equal to or slightly below the IC50.[4]
-
Dose Escalation: Monitor the cells for recovery of proliferative capacity. Once the cells are growing steadily, incrementally increase the concentration of this compound (e.g., 1.5 to 2-fold).[4]
-
Establishment of Resistant Line: Repeat the dose escalation process over several months until the cells can proliferate in a high concentration of this compound (e.g., >100 nM).[4]
-
Cryopreservation: Periodically cryopreserve cells at different stages of resistance development.[4]
Western Blot Analysis of FLT3 Signaling Pathways
Objective: To assess the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed sensitive and resistant AML cells and treat with various concentrations of this compound (or vehicle control) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Densitometry: Quantify band intensities using software like ImageJ to determine the relative phosphorylation levels.[2]
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Off-target resistance via activation of a bypass signaling pathway.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of FLT3 Internal Tandem Duplication and D835 Mutations by a Multiplex Polymerase Chain Reaction and Capillary Electrophoresis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Minimizing FLT3-IN-20 Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of FLT3-IN-20 in non-target cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective second-generation, type I small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2][3] This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as STAT5, PI3K/AKT, and MAPK, which are critical for the proliferation and survival of leukemic cells in Acute Myeloid Leukemia (AML).[3][4]
Q2: Why am I observing cytotoxicity in my non-target cell lines?
A2: While this compound is designed for high selectivity, off-target cytotoxicity can occur for several reasons:
-
Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other structurally related kinases that are important for the survival of your specific non-target cell line.[5]
-
Inappropriate Dosage: The concentration of this compound that is effective against FLT3-mutated cells may be toxic to non-target cells.[5]
-
Compound Solubility Issues: Poor solubility of the inhibitor in your cell culture media can lead to the formation of aggregates, which can cause non-specific cellular stress and toxicity.[5]
-
Cell Line-Specific Effects: Some cell lines may be inherently more sensitive to the compound due to their unique genetic and proteomic profiles.[5]
Q3: How can I confirm that the observed cytotoxicity is an off-target effect?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Kinome Profiling: A kinome-wide selectivity screen can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[5]
-
Rescue Experiments: Transfecting non-target cells with a vector expressing a gene known to be essential for their survival, which might be an off-target of this compound, could "rescue" them from the cytotoxic effects.
-
Western Blotting: Analyze the phosphorylation status of key downstream effectors of known off-target kinases to see if they are being inhibited.[5]
-
Use of Structurally Different Inhibitors: Testing a FLT3 inhibitor with a different chemical scaffold can help determine if the cytotoxicity is due to inhibition of FLT3 (if the non-target cells express it) or an unrelated off-target.[5]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target Cells at Effective Concentrations
Possible Cause 1: Off-Target Kinase Inhibition
-
Troubleshooting Step:
-
Perform a kinome scan to identify potential off-target kinases.
-
Compare the IC50 value of this compound against FLT3 with its IC50 values against identified off-targets.
-
If a critical off-target is identified, consider using a more selective FLT3 inhibitor or reducing the concentration of this compound in combination with another targeted agent.
-
-
Expected Outcome: Identification of unintended kinase targets, allowing for a more informed interpretation of results and selection of alternative inhibitors.[5]
Possible Cause 2: Inappropriate Dosage
-
Troubleshooting Step:
-
Perform a detailed dose-response curve for both your target and non-target cell lines to determine the therapeutic window.
-
Use the lowest effective concentration that maintains the desired on-target effect while minimizing cytotoxicity in non-target cells.
-
-
Expected Outcome: Reduced cytotoxicity in non-target cells while preserving the intended inhibitory effect on target cells.[5]
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Compound Instability or Solubility Issues
-
Troubleshooting Step:
-
Verify the solubility of this compound in your specific cell culture medium.
-
Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.
-
Check the stability of the inhibitor under your experimental conditions (e.g., at 37°C in media over time).
-
-
Expected Outcome: Prevention of compound precipitation and degradation, leading to more consistent and reproducible results.[5]
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Troubleshooting Step:
-
Use western blotting to investigate the activation of known compensatory or resistance pathways (e.g., upregulation of other receptor tyrosine kinases).
-
Consider rational combinations of inhibitors to block both the primary target and the compensatory pathway.
-
-
Expected Outcome: A clearer understanding of the cellular response to this compound and potentially a more effective inhibition strategy.
Data Presentation
Table 1: In Vitro Cellular Activity of Representative FLT3 Inhibitors
| Compound | Target(s) | Cell Line | Assay | IC50 (nM) |
| FLT3-IN-XX (Representative) | FLT3 | MOLM-13 (FLT3-ITD) | Cell Viability | ~5 |
| FLT3-IN-XX (Representative) | FLT3 | MV4-11 (FLT3-ITD) | Cell Viability | ~8 |
| Gilteritinib | FLT3, AXL | MV4-11 | Cell Viability | 7.99 |
| Quizartinib | FLT3 | MV4-11 | Cell Viability | 4.76 |
| Midostaurin (B1676583) | FLT3, other kinases | MOLM-13 | Cell Viability | ~200 |
Note: Data for FLT3-IN-XX is representative of a highly selective second-generation FLT3 inhibitor. Actual values for a specific compound may vary.
Table 2: Selectivity Profile of a Representative Second-Generation FLT3 Inhibitor (FLT3-IN-XX)
| Kinase | IC50 (nM) |
| FLT3 | <10 |
| c-KIT | >500 |
| PDGFRα | >1000 |
| PDGFRβ | >1000 |
| VEGFR2 | >2000 |
Note: This table illustrates the high selectivity of a representative second-generation FLT3 inhibitor for FLT3 over other related kinases.
Experimental Protocols
Protocol 1: Cellular Viability Assay (MTS/MTT)
Objective: To determine the cytotoxic effect of this compound on both target and non-target cell lines and to calculate the IC50 value.
Materials:
-
Target (e.g., MOLM-13, MV4-11) and non-target cell lines
-
96-well clear-bottom plates
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[6]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[6]
Protocol 3: Kinome Profiling (KINOMEscan™)
Objective: To determine the kinase selectivity profile of this compound.
Principle: This is a competition-based binding assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
Procedure (General Overview):
-
A library of human kinases, each tagged with a unique DNA barcode, is utilized.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
-
This compound is added to the kinase-ligand mixture at a fixed concentration (e.g., 1 µM).
-
The mixture is incubated to allow for binding competition to reach equilibrium.
-
The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates stronger competition from this compound.
-
Results are typically reported as a percentage of the control (DMSO) and can be used to identify off-target interactions.[7][8]
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity in non-target cells.
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Advances and Challenges in Quizartinib‐Based FLT3 Inhibition for Acute Myeloid Leukemia: Mechanisms of Resistance and Prospective Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of FLT3 in Acute Myeloid Leukemia: Current Status and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of FLT3-IN-20 In Vivo
Welcome to the technical support center for FLT3-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor in vivo bioavailability of this potent Fms-like tyrosine kinase 3 (FLT3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent small molecule inhibitor targeting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2][3] Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility.[4] This poor solubility is a primary contributor to its limited oral bioavailability, which can lead to suboptimal drug exposure and reduced efficacy in preclinical in vivo models.[4][5]
Q2: My in vivo efficacy study with this compound showed poor results despite promising in vitro data. Could this be a bioavailability issue?
A2: Yes, this is a common challenge. Potent in vitro activity does not always translate to in vivo efficacy due to pharmacokinetic issues like poor absorption and rapid metabolism. If you are observing a significant drop-off in performance between your cell-based assays and your animal studies, investigating the bioavailability of your compound is a critical next step.
Q3: What are the initial steps to identify a bioavailability problem with this compound?
A3: A pilot pharmacokinetic (PK) study is recommended. This typically involves administering a single dose of this compound to a small group of animals (e.g., mice) and collecting blood samples at various time points. Analyzing the plasma for drug concentration will provide key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which quantify the extent and rate of drug absorption.
Troubleshooting Guide: Formulation Strategies to Enhance Bioavailability
If poor bioavailability is confirmed, the formulation of this compound is the most critical factor to address. Here are several strategies to consider, ranging from simple to more advanced techniques.
Issue 1: this compound precipitates out of solution when preparing for oral gavage.
Troubleshooting: This is indicative of poor aqueous solubility. The initial formulation, often a simple suspension in a vehicle like carboxymethylcellulose (CMC), may not be sufficient.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[5][6][7]
-
Use of Co-solvents: Incorporating organic co-solvents can improve the solubility of this compound in the dosing vehicle. However, the concentration of co-solvents must be carefully optimized to avoid toxicity.
Issue 2: Initial formulation improvements are insufficient to achieve desired plasma exposure.
Troubleshooting: If simple formulation adjustments do not yield adequate bioavailability, more advanced formulation strategies are necessary.
Solutions:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate compared to its crystalline form.[5][7][9]
-
Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based systems can enhance oral absorption.[1][5][7][10]
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical quantitative data for different this compound formulations to illustrate the potential improvements in key pharmacokinetic parameters.
| Formulation Strategy | Vehicle/Excipients | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Crystalline Suspension | 0.5% CMC in water | 50 ± 15 | 250 ± 75 | < 5% |
| Micronized Suspension | 0.5% CMC in water | 150 ± 40 | 900 ± 200 | ~15% |
| Nanosuspension | Water with stabilizer (e.g., Poloxamer 188) | 400 ± 90 | 2800 ± 500 | ~40% |
| Amorphous Solid Dispersion | Polymer (e.g., PVP/VA) | 650 ± 150 | 5200 ± 900 | ~65% |
| SEDDS | Oil, surfactant, co-solvent | 800 ± 180 | 6400 ± 1100 | ~80% |
Note: The data presented above is illustrative and intended for comparative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension via Wet Milling
This protocol describes a common method for producing a drug nanosuspension to improve dissolution and bioavailability.
Objective: To reduce the particle size of this compound to the nanometer range.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Purified water
Methodology:
-
Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.
-
Add the pre-suspension and milling media to the milling chamber.
-
Begin the milling process at a controlled temperature.
-
Monitor the particle size distribution at regular intervals using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., D90 < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a formulated this compound.
Materials:
-
Test animals (e.g., male Balb/c mice, 6-8 weeks old)
-
This compound formulation
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
FLT3 Signaling Pathway
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic cells.[2][11] Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT5.[12][13][14] In AML, activating mutations lead to constitutive signaling, promoting uncontrolled cell growth.[3] this compound is designed to inhibit this aberrant signaling.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Formulation Development
This workflow outlines the logical progression from identifying a bioavailability issue to developing an improved formulation for in vivo studies.
Caption: Logical workflow for addressing poor bioavailability of an experimental compound.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Very short insertions in the FLT3 gene are of therapeutic significance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 targeting in the modern era: from clonal selection to combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLT3-IN-6 | FLT3 | 2377141-31-4 | Invivochem [invivochem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. rcsb.org [rcsb.org]
"FLT3-IN-20" interference with common laboratory reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of FLT3-IN-20 in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). It functions by competing with ATP for the binding site in the kinase domain of both wild-type and mutated FLT3. This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways that are critical for cell survival and proliferation, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways. In cancer research, particularly in the context of Acute Myeloid Leukemia (AML) where FLT3 mutations are common, this inhibition can lead to decreased proliferation and apoptosis of cancer cells.
Q2: What are the reported IC50 values for this compound?
This compound has demonstrated potent inhibitory activity against various forms of FLT3 and FLT3-mutant cell lines. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.[1][2][3]
| Target/Cell Line | Mutation Status | IC50 Value |
| Biochemical Assays | ||
| FLT3-D835Y | TKD Mutation | 1 nM |
| FLT3-ITD | ITD Mutation | 4 nM |
| Cell-Based Assays | ||
| MV4-11 | FLT3-ITD | 7 nM |
| MOLM-13 | FLT3-ITD | 9 nM |
| MOLM-13 Variant | FLT3-ITD-D835Y | 4 nM |
Q3: How should I prepare and store stock solutions of this compound?
Q4: Can this compound interfere with common cell viability assays like MTT?
While direct chemical interference of this compound with MTT formazan (B1609692) production has not been documented, indirect interference is possible. As this compound inhibits key signaling pathways, it can alter cellular metabolism. Since the MTT assay measures metabolic activity as a proxy for cell viability, this can lead to a misinterpretation of the results. For instance, the inhibitor might have a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect, which would reduce the MTT signal without causing cell death. It is recommended to use an orthogonal assay, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method (e.g., trypan blue exclusion), to confirm viability results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Prepare fresh stock solutions in DMSO. Do not store diluted working solutions for extended periods. Visually inspect the culture medium for any signs of precipitation after adding this compound. |
| Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment. High cell densities can sometimes lead to increased resistance. |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate to avoid cross-contamination and inaccurate dispensing. |
| Assay Choice | As mentioned in the FAQ, different viability assays measure different cellular parameters. Compare results from a metabolic assay (e.g., MTT) with an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay. |
Issue 2: High background or low signal in Western blot for phospho-FLT3.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration. |
| Insufficient Washing | Increase the number and duration of washes with an appropriate buffer (e.g., TBST) to reduce non-specific binding. |
| Blocking Inefficiency | Optimize the blocking step by trying different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and varying the incubation time. |
| Low Protein Expression | Ensure you are using a cell line with sufficient expression of FLT3. For phospho-specific antibodies, consider stimulating the cells with FLT3 ligand (if using wild-type FLT3) before inhibitor treatment and lysis. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis of FLT3 Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., Tyr591) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3 and a loading control like β-actin.
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent IC50 Values.
Caption: Comparison of Cell Viability Assay Mechanisms.
References
Technical Support Center: Refining "FLT3-IN-20" Treatment Schedule for Animal Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with the novel FLT3 inhibitor, FLT3-IN-20, in animal studies. The information is based on established practices for selective FLT3 inhibitors and aims to address common challenges encountered during preclinical development.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality
| Question | Potential Causes | Recommended Actions |
| We are observing unexpected weight loss, lethargy, and mortality in our animal cohort treated with this compound. What are the potential causes and how can we troubleshoot this? | 1. Incorrect Dosing or Formulation: Inaccurate dose calculations or improper formulation leading to poor solubility and inconsistent exposure. 2. On-Target Toxicity: Inhibition of wild-type FLT3 in hematopoietic progenitor cells can lead to myelosuppression. 3. Off-Target Toxicity: Inhibition of other kinases, such as c-KIT, is a known class effect of some FLT3 inhibitors and can exacerbate myelosuppression.[1][2] 4. Vehicle Toxicity: The vehicle used for formulation may have its own toxic effects. | 1. Verify Dosing and Formulation: Double-check all calculations and ensure the formulation is a homogenous solution or suspension. A recommended formulation for many kinase inhibitors is a solution of DMSO, PEG300, Tween 80, and saline.[1] 2. Conduct a Dose-Range-Finding Study: If not already done, perform a study to determine the maximum tolerated dose (MTD).[1] 3. Monitor Hematological Parameters: Perform complete blood counts (CBCs) to assess for myelosuppression.[1] 4. Evaluate Off-Target Effects: If possible, perform a kinome scan to understand the selectivity profile of this compound. 5. Include a Vehicle-Only Control Group: This will help differentiate between compound-related and vehicle-related toxicity. |
Issue 2: Lack of In Vivo Efficacy
| Question | Potential Causes | Recommended Actions |
| Despite promising in vitro data, this compound is not showing significant anti-tumor activity in our animal model. What could be the reasons? | 1. Suboptimal Pharmacokinetics (PK): Poor absorption, rapid metabolism, or rapid clearance leading to insufficient drug exposure at the tumor site. 2. Inadequate Target Engagement: The administered dose may not be sufficient to achieve sustained inhibition of FLT3 in vivo.[2] 3. Primary Drug Resistance: The tumor model may have intrinsic resistance mechanisms, such as increased FLT3 ligand expression or activation of alternative signaling pathways.[3][4] 4. Incorrect Dosing Schedule: The dosing frequency may not be optimal to maintain therapeutic drug concentrations. | 1. Perform a Pharmacokinetic (PK) Study: Determine key PK parameters such as Cmax, Tmax, and half-life to optimize the dosing regimen. 2. Conduct a Pharmacodynamic (PD) Study: Measure the inhibition of FLT3 phosphorylation (p-FLT3) in tumor tissue or surrogate tissues at different time points after dosing to confirm target engagement. 3. Investigate Resistance Mechanisms: Analyze tumor samples for mutations in the FLT3 gene or upregulation of bypass signaling pathways.[4] 4. Optimize the Dosing Schedule: Based on PK/PD data, adjust the dose and/or frequency of administration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FLT3 inhibitors like this compound?
A1: FLT3 inhibitors are small molecule drugs that target the FMS-like tyrosine kinase 3 (FLT3) receptor.[5] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to uncontrolled growth of cancer cells.[5][6] FLT3 inhibitors bind to the FLT3 receptor, preventing its activation and blocking the downstream signaling pathways that promote cancer cell proliferation and survival.[5]
Q2: What are the different types of FLT3 inhibitors?
A2: FLT3 inhibitors are broadly classified into two types. Type I inhibitors bind to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations.[7][8] Type II inhibitors bind to the inactive conformation and are generally effective against FLT3-ITD but not most FLT3-TKD mutations.[7][8] The specific binding mode of this compound would need to be determined experimentally.
Q3: What are the common mechanisms of resistance to FLT3 inhibitors?
A3: Resistance to FLT3 inhibitors can be primary (intrinsic) or secondary (acquired).[3][9] Common mechanisms include:
-
On-target mutations: Acquisition of new mutations in the FLT3 gene that prevent the inhibitor from binding effectively.[4]
-
Activation of alternative signaling pathways: Upregulation of other pro-survival pathways that bypass the need for FLT3 signaling.[4]
-
Increased FLT3 ligand: Higher levels of the FLT3 ligand can compete with the inhibitor.[3]
-
Bone marrow microenvironment: Stromal cells in the bone marrow can secrete factors that protect leukemia cells from the effects of FLT3 inhibitors.[4]
Q4: What are some key considerations for designing an in vivo efficacy study for this compound?
A4: A well-designed in vivo efficacy study should include:
-
Appropriate Animal Model: Use a cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) model with a known FLT3 mutation.
-
Dose Selection: The dose should be based on a prior MTD study and should be sufficient to achieve target engagement.
-
Dosing Schedule: The frequency of administration should be guided by the pharmacokinetic profile of the compound.
-
Relevant Endpoints: Primary endpoints should include tumor growth inhibition and survival. Secondary endpoints can include measurement of p-FLT3 in tumors and assessment of hematological parameters.
-
Control Groups: Include a vehicle control group and potentially a positive control group (an already approved FLT3 inhibitor).
Quantitative Data for Representative FLT3 Inhibitors
Since specific data for this compound is not publicly available, the following table summarizes key parameters for other well-characterized FLT3 inhibitors to provide a comparative context.
| Inhibitor | Type | Target Mutations | IC50 (FLT3-ITD) | Key Off-Targets |
| Midostaurin | Type I | ITD, TKD | ~10 nM | c-KIT, PDGFR, VEGFR |
| Gilteritinib | Type I | ITD, TKD | 0.7 - 1.8 nM | AXL, c-KIT |
| Quizartinib | Type II | ITD | ~1 nM | c-KIT, PDGFR |
| Crenolanib | Type I | ITD, TKD | ~5 nM | PDGFR |
| Sorafenib | Type II | ITD | ~30 nM | VEGFR, PDGFR, c-KIT |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT).
-
Animal Model: Use healthy, immunocompromised mice (e.g., NOD/SCID or NSG) of a specific age and weight range.
-
Groups: Start with at least 3 dose levels of this compound and a vehicle control group (n=3-5 mice per group).
-
Dosing: Administer this compound daily for 14-28 days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
Define DLTs beforehand (e.g., >20% body weight loss, severe lethargy).
-
-
Endpoint: At the end of the study, collect blood for CBC and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Analysis: The MTD is defined as the highest dose at which no more than one animal in a cohort experiences a DLT.
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Animal Model: Use healthy mice or rats.
-
Groups: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability calculation).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To confirm target engagement by measuring the inhibition of FLT3 phosphorylation.
-
Animal Model: Use tumor-bearing mice (e.g., FLT3-ITD+ xenograft).
-
Groups: Treat mice with a single dose of this compound at different dose levels or collect samples at various time points after a single dose. Include a vehicle control group.
-
Sample Collection: Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points.
-
Analysis:
-
Prepare protein lysates from the collected samples.
-
Measure the levels of phosphorylated FLT3 (p-FLT3) and total FLT3 using methods such as Western blotting, ELISA, or flow cytometry.
-
Calculate the percentage of p-FLT3 inhibition relative to the vehicle-treated controls.
-
Visualizations
Caption: FLT3 signaling pathway and mechanism of this compound inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Novel FLT3 Inhibitors: FLT3-IN-20 vs. Quizartinib in FLT3-ITD Positive Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the FMS-like tyrosine kinase 3 (FLT3) receptor remains a critical target. Activating mutations, particularly internal tandem duplications (FLT3-ITD), are present in approximately 25-30% of AML cases and are associated with a poor prognosis. This has driven the development of potent FLT3 inhibitors. This guide provides an objective, data-driven comparison of a novel investigational inhibitor, FLT3-IN-20, and the FDA-approved second-generation inhibitor, quizartinib (B1680412), for the treatment of FLT3-ITD positive AML.
Mechanism of Action
Quizartinib is a highly potent and selective second-generation, type II FLT3 inhibitor.[1][2] As a type II inhibitor, it preferentially binds to the inactive "DFG-out" conformation of the FLT3 kinase domain.[3] This stabilizes the inactive state of the enzyme, preventing the conformational changes necessary for its activation and thereby blocking ATP binding and subsequent autophosphorylation.[3] This inhibition of FLT3 kinase activity leads to the suppression of downstream signaling pathways crucial for the proliferation and survival of leukemic cells, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4]
This compound , also identified as compound 34f, is a novel and potent FLT3 inhibitor based on an imidazo[1,2-b]pyridazine (B131497) scaffold.[5] While its binding mode (Type I vs. Type II) is not explicitly stated in the available literature, its high potency against both FLT3-ITD and the D835Y tyrosine kinase domain (TKD) mutation suggests it may function as a Type I inhibitor, which binds to the active conformation of the kinase.[5] Its mechanism involves the direct inhibition of FLT3 kinase activity, leading to the suppression of downstream signaling pathways and the induction of G1 cell cycle arrest in FLT3-ITD positive AML cells.[5][6]
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound and quizartinib from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | FLT3-ITD | 4 | [5][7] |
| FLT3-D835Y | 1 | [5][7] | |
| Quizartinib | FLT3-ITD | ~1 |
Table 2: Anti-proliferative Activity in FLT3-ITD Positive AML Cell Lines (IC50/GI50)
| Compound | Cell Line | IC50/GI50 (nM) | Reference(s) |
| This compound | MV4-11 | 7 | [5][7] |
| MOLM-13 | 9 | [5][7] | |
| MOLM-13 (FLT3-ITD-D835Y) | 4 | [5][7] | |
| Quizartinib | MV4-11 | 0.40 | |
| MOLM-13 | 0.89 | ||
| MOLM-14 | 0.73 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for this compound)
This assay was performed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant FLT3-ITD and FLT3-D835Y kinases.
-
Enzymes and Substrate: Recombinant human FLT3-ITD and FLT3-D835Y were used. The substrate was a biotinylated peptide.
-
Assay Principle: An ELISA-based assay was utilized. The kinase reaction was performed in a 96-well plate. The amount of phosphorylated substrate was quantified using a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The kinase, substrate, and ATP were mixed in a reaction buffer.
-
Serial dilutions of this compound were added to the wells.
-
The reaction was incubated at room temperature.
-
The reaction was stopped, and the plate was washed.
-
The europium-labeled antibody was added and incubated.
-
After washing, a fluorescence enhancement solution was added.
-
Time-resolved fluorescence was measured, and IC50 values were calculated from the dose-response curves.[5]
-
Cell Viability Assay (for this compound and Quizartinib)
This assay measures the anti-proliferative effects of the inhibitors on AML cell lines.
-
Cell Lines: FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) were used.
-
Assay Principle: Cell viability is assessed by measuring the metabolic activity of the cells, often through the quantification of ATP (e.g., using CellTiter-Glo®) or the reduction of a tetrazolium salt (e.g., MTT assay).
-
Procedure (General):
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density in the appropriate culture medium.
-
Compound Treatment: Serial dilutions of the test compound (this compound or quizartinib) were added to the wells. A vehicle control (e.g., DMSO) was included.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Quantification:
-
For CellTiter-Glo®: The reagent was added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP. Luminescence was read on a plate reader.
-
For MTT: The MTT reagent was added and incubated, allowing viable cells to reduce it to formazan (B1609692) crystals. The crystals were then solubilized, and the absorbance was measured.
-
-
Data Analysis: The results were used to generate dose-response curves and calculate the IC50 or GI50 values.[5]
-
In Vivo Xenograft Model (for this compound)
This model was used to evaluate the in vivo efficacy of this compound.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID) were used.
-
Tumor Implantation: MV4-11 cells were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered at specified doses (e.g., 5 and 10 mg/kg) via intraperitoneal injection.
-
Efficacy Assessment: Tumor volume and body weight were measured regularly throughout the study. At the end of the study, tumors were excised and weighed.
-
Outcome: The study demonstrated that treatment with this compound markedly blocked tumor growth without causing adverse effects on body weight.[5]
Visualizations
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of different FLT3-inhibitors on overall survival of de novo acute myeloid leukemia: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3-TKD in the prognosis of patients with acute myeloid leukemia: A meta-analysis [frontiersin.org]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dalriadatx.com [dalriadatx.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FLT3 Inhibitors: FLT3-IN-20 vs. Gilteritinib for FLT3-TKD Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical compound FLT3-IN-20 and the FDA-approved drug gilteritinib (B612023) in the context of their activity against FMS-like tyrosine kinase 3 (FLT3) tyrosine kinase domain (TKD) mutations. This document synthesizes available experimental data to assist researchers in evaluating these two inhibitors.
Introduction to FLT3 and its Mutations in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, promoting uncontrolled growth and survival of leukemic cells.[2]
The two primary types of activating FLT3 mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.[4][5] While both are driver mutations, they can confer different sensitivity profiles to various FLT3 inhibitors.[6]
Mechanism of Action: A Tale of Two Inhibitors
Gilteritinib (Xospata®) is a second-generation, potent, oral FLT3 tyrosine kinase inhibitor.[3] It is classified as a Type I inhibitor, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation.[3][7] This allows gilteritinib to effectively inhibit both FLT3-ITD and FLT3-TKD mutations.[8][9] Beyond FLT3, gilteritinib also demonstrates inhibitory activity against the AXL receptor tyrosine kinase, which has been implicated in resistance to other FLT3 inhibitors.[3][8]
This compound is a novel, potent preclinical inhibitor of FLT3. Based on available information for similar novel inhibitors, it is likely a highly selective pan-FLT3 kinase inhibitor designed to target both FLT3-ITD and drug-resistant TKD mutations with high potency. The precise binding mode (Type I vs. Type II) is not extensively publicly documented, but its efficacy against TKD mutants suggests a Type I or a novel binding mechanism that overcomes the conformational changes induced by these mutations.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for gilteritinib and a representative novel potent FLT3 inhibitor, here designated as this compound, based on preclinical findings.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Target | This compound (Representative Data) | Gilteritinib |
| FLT3-WT | ~1.2 | Data not consistently reported |
| FLT3-ITD | ~1.1 | <1 |
| FLT3-D835Y | ~1.4 | <1 |
| FLT3-D835H | Data not available | Potent Inhibition |
| FLT3-D835V | Data not available | Potent Inhibition |
Note: Data for this compound is based on representative values for novel preclinical FLT3 inhibitors.[10] Gilteritinib has demonstrated potent, sub-nanomolar IC50 values against FLT3-ITD and various FLT3-TKD mutations in multiple studies.[11]
Table 2: Cellular Inhibitory Activity (GI50/IC50, nM)
| Cell Line | FLT3 Mutation | This compound (Representative Data) | Gilteritinib |
| MOLM-13 | FLT3-ITD | <5 | ~1 |
| MV4-11 | FLT3-ITD | <5 | ~1 |
| Ba/F3-FLT3-D835Y | FLT3-TKD | <10 | Potent Inhibition |
Note: Data for this compound is extrapolated from reports on novel inhibitors like 2082-0047, which show high potency in cellular assays.[12] Gilteritinib consistently demonstrates low nanomolar to sub-nanomolar potency in cell lines expressing FLT3-ITD and FLT3-TKD mutations.[4]
Signaling Pathway Modulation
Mutated FLT3 receptors lead to the constitutive activation of several downstream signaling pathways that are critical for cell survival and proliferation, including the STAT5, PI3K/AKT, and MAPK/ERK pathways. Both gilteritinib and this compound are designed to inhibit the autophosphorylation of the FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.
Caption: FLT3 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FLT3 enzyme variants.
-
Materials: Recombinant human FLT3 (wild-type and TKD mutants), myelin basic protein (MBP) or a suitable peptide substrate, ATP, kinase assay buffer, test compounds (this compound, gilteritinib), and the ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add the inhibitor solution.
-
Add a solution containing the specific FLT3 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to a vehicle control and determine the IC50 value using non-linear regression.[13][14]
-
Cellular FLT3 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.
-
Objective: To determine the cellular potency of the inhibitors in blocking FLT3 signaling.
-
Materials: AML cell lines expressing FLT3-TKD mutations (e.g., Ba/F3 cells engineered to express FLT3-D835Y), cell culture medium, test compounds, lysis buffer, and antibodies for phospho-FLT3 and total FLT3.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test inhibitors for a defined period (e.g., 2-4 hours).
-
Lyse the cells to release cellular proteins.
-
Quantify the levels of phosphorylated FLT3 and total FLT3 using a sandwich ELISA or Western blotting.
-
For ELISA, lysates are added to plates coated with a capture antibody for total FLT3, followed by detection with an antibody specific for phosphorylated FLT3.[15][16]
-
Determine the IC50 value based on the reduction in the phospho-FLT3 signal relative to the total FLT3 signal.
-
Cell Viability Assay (MTS or CellTiter-Glo®)
These assays determine the effect of the inhibitor on the growth and survival of FLT3-dependent cancer cells.
-
Objective: To measure the growth-inhibitory (GI50) or half-maximal inhibitory (IC50) concentration of the compounds on AML cells.
-
Materials: AML cell lines (e.g., MOLM-13, MV4-11), 96-well plates, test compounds, and MTS or CellTiter-Glo® reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a specified density.
-
Add serial dilutions of the test inhibitors to the wells.
-
Incubate for a period of 72 hours.
-
For MTS assay, add the MTS reagent and incubate for 1-4 hours before measuring absorbance at 490 nm.[2]
-
For CellTiter-Glo®, add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using a dose-response curve.
-
Caption: General workflow for preclinical evaluation of FLT3 inhibitors.
In Vivo Efficacy
Gilteritinib has demonstrated potent antitumor effects in mouse xenograft models of AML with both FLT3-ITD and FLT3-TKD mutations.[4] In the pivotal Phase 3 ADMIRAL trial, gilteritinib showed a significant survival benefit over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[17]
Novel inhibitors such as this compound are designed for improved in vivo efficacy and tolerability. For instance, the novel inhibitor 2082-0047 was shown to be superior to gilteritinib at comparable doses in a MOLM-13 preclinical xenograft model.[12] This suggests that next-generation inhibitors may offer an improved therapeutic window.
Conclusion
Gilteritinib is a well-established and effective targeted therapy for patients with relapsed or refractory FLT3-mutated AML, with proven activity against both ITD and TKD mutations.[18] Preclinical compounds, represented here by this compound, aim to build upon this success by offering potentially greater potency, selectivity, or the ability to overcome resistance mechanisms. The direct comparison of these inhibitors using standardized and rigorous experimental protocols is crucial for the continued development of more effective treatments for this challenging disease. Further head-to-head preclinical and clinical studies are necessary to fully elucidate the comparative therapeutic potential of novel inhibitors like this compound against the current standard of care.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 10. benchchem.com [benchchem.com]
- 11. Gilteritinib is a clinically active FLT3 inhibitor with broad activity against FLT3 kinase domain mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Gilteritinib in FLT3‐mutated acute myeloid leukemia: A real‐world Italian experience - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel FLT3 Inhibitors Against Resistance Mutations
A detailed guide for researchers and drug development professionals on the performance of emerging FLT3 inhibitors against clinically relevant resistance mutations.
Note: Information regarding a specific inhibitor designated "FLT3-IN-20" was not publicly available at the time of this writing. This guide therefore uses a representative novel FLT3 inhibitor, G-749 , as a surrogate to demonstrate a comparative analysis against established FLT3 inhibitors, based on available preclinical data. This guide is intended to serve as a template for evaluating the efficacy of new compounds against known resistance mutations.
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell growth and survival of leukemic blasts.[1] While the development of FLT3 inhibitors has significantly advanced the treatment of FLT3-mutated AML, the emergence of resistance remains a major clinical challenge.
This guide provides a comparative overview of the efficacy of the novel FLT3 inhibitor G-749 against wild-type FLT3 and key resistance mutations, in comparison to other well-established FLT3 inhibitors.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of G-749 and other FLT3 inhibitors against various FLT3 constructs and AML cell lines harboring different FLT3 mutations.
Table 1: Biochemical Activity of FLT3 Inhibitors Against Wild-Type and Mutant FLT3 Kinase
| Compound | FLT3-WT (IC50, nM) | FLT3-D835Y (IC50, nM) |
| G-749 | 1 | 1 |
| Quizartinib (AC220) | 8.8 | 194.2 |
| Midostaurin (PKC412) | 15.4 | 16.1 |
Data for G-749, AC220, and PKC412 sourced from a study on the novel FLT3 kinase inhibitor, G-749.[2]
Table 2: Cellular Antiproliferative Activity of FLT3 Inhibitors in AML Cell Lines
| Compound | MV4-11 (FLT3-ITD) (IC50, nM) | Molm-14 (FLT3-ITD) (IC50, nM) |
| G-749 | 3.5 | 7.5 |
| Quizartinib (AC220) | 1.1 | 1.3 |
| Midostaurin (PKC412) | 18.5 | 21.5 |
Data for G-749, AC220, and PKC412 sourced from a study on the novel FLT3 kinase inhibitor, G-749.[2]
Table 3: Cellular Activity of G-749 Against Engineered Ba/F3 Cells Expressing Resistant FLT3 Mutations
| Compound | Ba/F3 FLT3-ITD (IC50, nM) | Ba/F3 FLT3-ITD/N676D (IC50, nM) | Ba/F3 FLT3-ITD/F691L (IC50, nM) | Ba/F3 FLT3-D835Y (IC50, nM) |
| G-749 | 6.1 | 11.8 | 38.1 | 21.4 |
| Quizartinib (AC220) | 9.0 | 3.7 | 194.2 | 36.2 |
| Midostaurin (PKC412) | 28.9 | 21.6 | 16.1 | 128.7 |
Data for G-749, AC220, and PKC412 sourced from a study on the novel FLT3 kinase inhibitor, G-749.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the enzymatic activity of purified FLT3 kinase and the inhibitory effect of the compounds.
-
Reagents: Recombinant human FLT3 (Wild-Type and D835Y mutant), ATP, biotinylated substrate peptide, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The FLT3 enzyme is incubated with the test inhibitor (e.g., G-749) at various concentrations in an assay buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled antibody and SA-APC) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Human AML cell lines (e.g., MV4-11, Molm-14) or Ba/F3 cells engineered to express specific FLT3 mutations are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of the FLT3 inhibitors for a specified duration (e.g., 72 hours).
-
A metabolic reagent (e.g., MTS or MTT) is added to each well.
-
The plates are incubated for a period (e.g., 2-4 hours) to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.
Western Blot Analysis for Phospho-FLT3 and Downstream Signaling
This technique is used to assess the phosphorylation status of FLT3 and key downstream signaling proteins.
-
Cell Treatment and Lysis: Cells are treated with the FLT3 inhibitor at various concentrations for a defined time. Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3, as well as antibodies for key downstream signaling proteins (e.g., p-STAT5, p-ERK, p-AKT) and their total protein counterparts.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.
Mandatory Visualization
FLT3 Signaling Pathway and Mechanisms of Resistance
Caption: FLT3 signaling pathway and mechanisms of inhibitor resistance.
Experimental Workflow for Evaluating FLT3 Inhibitor Efficacy
Caption: Workflow for assessing FLT3 inhibitor efficacy.
References
A Comparative Guide to the Synergistic Effects of FLT3 Inhibition with Standard Chemotherapy in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene, present in approximately 30% of patients with Acute Myeloid Leukemia (AML), are associated with a poor prognosis.[2] The development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML. This guide provides a comparative overview of the synergistic effects of a representative FLT3 inhibitor, Midostaurin, with standard chemotherapy in AML models.
Note on "FLT3-IN-20": As of the latest available data, "this compound" is not a publicly recognized or documented FLT3 inhibitor. Therefore, this guide will utilize Midostaurin as a well-characterized and clinically approved FLT3 inhibitor to illustrate the principles of synergy with standard AML chemotherapy.
Comparative Efficacy: Midostaurin in Combination with Standard Chemotherapy
Midostaurin, a multi-kinase inhibitor, is the first FLT3 inhibitor approved for the treatment of newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[2][3] The standard induction chemotherapy regimen for AML, known as "7+3," consists of a continuous 7-day infusion of cytarabine (B982) and a 3-day course of an anthracycline, such as daunorubicin (B1662515) or idarubicin.[4]
Preclinical studies have demonstrated a synergistic relationship between FLT3 inhibitors like Midostaurin and standard chemotherapeutic agents.[5][6] This synergy has been validated in large-scale clinical trials, leading to improved patient outcomes.
Quantitative Data Summary: Clinical Trial Outcomes
The following table summarizes key data from clinical trials evaluating the combination of Midostaurin with standard chemotherapy in patients with newly diagnosed FLT3-mutated AML.
| Clinical Trial | Treatment Arms | Key Outcomes | Reference |
| RATIFY (Phase III) | Midostaurin + Standard Chemotherapy vs. Placebo + Standard Chemotherapy | - Overall Survival (OS): Significantly longer in the Midostaurin group (Median OS: 74.7 months vs. 25.6 months).- Event-Free Survival (EFS): Significantly improved with Midostaurin.- Complete Remission (CR) Rate: 59% in the Midostaurin group. | [7][8] |
| Phase Ib Study | Midostaurin (50 mg twice daily) + Standard Chemotherapy | - CR Rate (FLT3-mutant): 92% (12 of 13 patients).- CR Rate (FLT3-wild-type): 74% (20 of 27 patients).- 2-Year OS (FLT3-mutant): 62%. | [5] |
| Phase 3b Trial | Midostaurin + Intensive Chemotherapy (various regimens) | - Overall CR + CRi Rate: 80.7%.- High response rates were observed irrespective of age or specific induction regimen. | [8][9] |
| Retrospective Study (Older Patients) | Midostaurin + 7+3 Chemotherapy | - Overall Response Rate: 90%.- Composite CR Rate: 75%. | [10] |
CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; OS: Overall Survival; EFS: Event-Free Survival.
Experimental Protocols
Protocol for In Vitro Synergy Assessment of Midostaurin and Cytarabine in AML Cell Lines
This protocol outlines a standard method for determining the synergistic interaction between Midostaurin and Cytarabine in a FLT3-mutated AML cell line, such as MOLM-14. The method is based on the Chou-Talalay Combination Index (CI).
1. Materials and Reagents:
-
FLT3-mutated AML cell line (e.g., MOLM-14)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Midostaurin (stock solution in DMSO)
-
Cytarabine (stock solution in sterile water)
-
3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay kit
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
2. Experimental Procedure:
-
Cell Seeding: Seed MOLM-14 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of Midostaurin and Cytarabine.
-
Treat cells with:
-
Midostaurin alone (at various concentrations)
-
Cytarabine alone (at various concentrations)
-
A combination of Midostaurin and Cytarabine at a constant ratio (e.g., based on the IC50 values of the individual drugs).
-
-
Include a vehicle control (DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis and Synergy Calculation:
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with specialized software (e.g., CompuSyn).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Synergy Assessment
Caption: Workflow for in vitro assessment of drug synergy.
Signaling Pathway of FLT3 and Combined Therapeutic Intervention
Caption: Combined action of Midostaurin and chemotherapy on FLT3 signaling.
Mechanism of Synergy
The synergistic effect of combining a FLT3 inhibitor like Midostaurin with standard chemotherapy stems from their complementary mechanisms of action.
-
Midostaurin's Role: In FLT3-mutated AML, the FLT3 receptor is constitutively active, leading to uncontrolled activation of downstream signaling pathways such as STAT5, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR.[11] These pathways promote leukemia cell proliferation and survival. Midostaurin inhibits the kinase activity of the mutated FLT3 receptor, thereby blocking these pro-survival signals and inducing apoptosis.[1]
-
Chemotherapy's Role: Standard chemotherapeutic agents like cytarabine and daunorubicin primarily act by inducing DNA damage, which ultimately leads to cell cycle arrest and apoptosis.
-
Combined Effect: The combination of Midostaurin and chemotherapy creates a powerful two-pronged attack on AML cells. Midostaurin's inhibition of the FLT3 signaling pathway sensitizes the leukemia cells to the cytotoxic effects of chemotherapy. By shutting down the pro-survival signals that could otherwise help cancer cells withstand the DNA damage induced by chemotherapy, the combination leads to a more profound and sustained anti-leukemic effect than either agent alone.
Conclusion
The combination of FLT3 inhibitors with standard chemotherapy has become a cornerstone of treatment for eligible patients with newly diagnosed FLT3-mutated AML. The synergistic interaction between these agents, as demonstrated in both preclinical models and clinical trials, leads to significantly improved remission rates and overall survival. The methodologies and data presented in this guide provide a framework for understanding and evaluating the synergistic potential of novel therapeutic combinations in the ongoing effort to improve outcomes for patients with AML.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. punnettsquare.org [punnettsquare.org]
- 4. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
Comparative Analysis of FLT3-IN-20's Activity in Acute Myeloid Leukemia Subtypes
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the in-vitro Efficacy of FLT3-IN-20 Against Established FLT3 Inhibitors in Key AML Subtypes.
This guide provides a cross-validation of the investigational FMS-like tyrosine kinase 3 (FLT3) inhibitor, this compound, against established therapeutic agents in preclinical models of Acute Myeloid Leukemia (AML). The comparative data presented herein focuses on AML subtypes characterized by common FLT3 mutations, specifically internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, such as the D835Y substitution.
Quantitative Data Summary
The in-vitro potency of this compound was evaluated against several established FLT3 inhibitors: Gilteritinib, Quizartinib, Midostaurin, and Sorafenib. The following tables summarize the half-maximal inhibitory concentrations (IC50) for both enzymatic activity against FLT3 mutations and anti-proliferative activity in FLT3-mutated AML cell lines.
Table 1: Comparative Biochemical Inhibition of FLT3 Kinase Activity (IC50, nM)
| Inhibitor | FLT3-ITD (nM) | FLT3-D835Y (nM) |
| This compound | 4[1][2][3][4][5][6][7][8] | 1[1][2][3][4][5][6][7][8] |
| Gilteritinib | 0.29 - 1.8 | 1.6[2] |
| Quizartinib | 0.46 - 0.50 | 5.7[2] |
| Midostaurin | ~5 | ~5[9] |
| Sorafenib | - | >100 (low sensitivity)[7][10][11][12] |
Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.
Table 2: Comparative Anti-proliferative Activity in FLT3-ITD Positive AML Cell Lines (IC50, nM)
| Inhibitor | MV4-11 (nM) | MOLM-13 (nM) |
| This compound | 7[1][2][4][5][6][7][8] | 9[1][2][4][5][6][7][8] |
| Gilteritinib | 0.92 - 3.3[2][3] | 2.9 - 19.0[2][3] |
| Quizartinib | 0.31 - 0.56[4] | 0.62 - 0.89[1] |
| Midostaurin | 15.09 | 29.41 |
| Sorafenib | 3 | 10 |
Note: MV4-11 and MOLM-13 are human AML cell lines harboring the FLT3-ITD mutation.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the evaluation process for novel inhibitors like this compound, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 12. apexbt.com [apexbt.com]
A Comparative Analysis of Crenolanib and Next-Generation FLT3 Inhibitors Against Dual FLT3-ITD/TKD Mutations in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the therapeutic potential of FLT3 inhibitors in the face of complex resistance mutations.
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), with internal tandem duplication (ITD) mutations being particularly associated with a poor prognosis. The development of FLT3 tyrosine kinase inhibitors (TKIs) has marked a significant advancement in the treatment of FLT3-mutated AML. However, the emergence of resistance, often through the acquisition of secondary point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, poses a significant clinical challenge. This guide provides a comparative overview of two potent FLT3 inhibitors, crenolanib (B1684632) and gilteritinib (B612023), focusing on their efficacy against AML harboring dual FLT3-ITD and TKD mutations.
The Challenge of Dual FLT3-ITD/TKD Mutations
FLT3-ITD mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation of leukemic cells. While first and second-generation FLT3 inhibitors have shown efficacy, their clinical benefit can be short-lived due to the development of resistance. One of the key mechanisms of resistance is the acquisition of secondary mutations in the TKD of the FLT3 receptor. These dual mutations can render the leukemia cells insensitive to certain types of FLT3 inhibitors, necessitating the use of agents with broad activity against various mutant forms of the kinase.
Mechanism of Action: Type I vs. Type II Inhibitors
FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain.
-
Type I inhibitors , such as crenolanib and gilteritinib, bind to the active conformation of the FLT3 kinase. This allows them to inhibit both FLT3-ITD and most FLT3-TKD mutations.
-
Type II inhibitors , such as quizartinib (B1680412) and sorafenib, bind to the inactive conformation of the kinase. As TKD mutations often stabilize the active conformation, type II inhibitors are generally less effective against these mutations.
This fundamental difference in the mechanism of action is critical when considering treatment strategies for patients with dual FLT3-ITD/TKD mutations.
Comparative Efficacy Data
The following tables summarize the biochemical and cellular potency of crenolanib and gilteritinib against various FLT3 mutations, including dual ITD/TKD mutations.
| Table 1: Biochemical Inhibitory Activity (IC50, nM) | |||
| Compound | FLT3-ITD | FLT3-D835Y | FLT3-ITD-D835Y |
| Crenolanib | 1.3 - 4.9 | 0.3 - 8.8 | 35 - 62 |
| Gilteritinib | 0.46 - 1.8 | 1.6 - 5.7 | 2.1 - 35 |
IC50 values represent the concentration of the inhibitor required to inhibit the biochemical activity of the kinase by 50%. Data is compiled from various preclinical studies.
| Table 2: Cellular Inhibitory Activity (IC50, nM) in Ba/F3 Cells | |||
| Compound | FLT3-ITD | FLT3-D835Y | FLT3-ITD-D835Y |
| Crenolanib | ~5 | ~0.1-0.3 | ~35-62 |
| Gilteritinib | 1.8 | 1.6 | 2.1 |
IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of Ba/F3 cells expressing the respective FLT3 mutations by 50%. Data is compiled from various preclinical studies.
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays designed to evaluate the efficacy of kinase inhibitors. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FLT3 enzyme variants.
Methodology:
-
Reagents: Recombinant human FLT3 enzymes (wild-type, ITD, D835Y, ITD-D835Y), a suitable kinase substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and the test inhibitor.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the FLT3 enzyme, the substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at room temperature.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay or luminescence-based assay like ADP-Glo).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
Objective: To determine the effect of the inhibitor on the growth and survival of FLT3-dependent cells.
Methodology:
-
Cell Lines: Murine pro-B cell line Ba/F3 engineered to express human FLT3 with ITD, D835Y, or dual ITD-D835Y mutations. These cells are dependent on the constitutive FLT3 signaling for their proliferation and survival.
-
Procedure:
-
Seed the Ba/F3 cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo), which measures metabolic activity or ATP content, respectively.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Determine the IC50 value by plotting viability against the inhibitor concentration.
In Vivo Xenograft Model Study
Objective: To evaluate the anti-leukemic efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.
-
Procedure:
-
Inject human AML cells harboring FLT3-ITD/TKD mutations (e.g., MOLM-13 or MV4-11 cells, or patient-derived xenograft cells) into the mice, typically intravenously or subcutaneously.
-
Once the leukemia is established (detectable in peripheral blood or as a palpable tumor), randomize the mice into treatment and control groups.
-
Administer the test inhibitor and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage).
-
Monitor the disease progression by measuring tumor volume (for subcutaneous models) or the percentage of leukemic cells in the peripheral blood or bone marrow.
-
Monitor the overall health and survival of the mice.
-
-
Data Analysis: Compare the tumor growth or leukemia burden between the treated and control groups. Generate Kaplan-Meier survival curves to assess the impact on overall survival.
Visualizing the Landscape of FLT3 Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to FLT3 signaling and inhibitor action.
Caption: Constitutively active FLT3 signaling pathway in AML.
Caption: Comparative mechanism of action of FLT3 inhibitors.
Caption: Preclinical to clinical workflow for FLT3 inhibitor evaluation.
Conclusion
The presence of dual FLT3-ITD/TKD mutations represents a significant hurdle in the treatment of AML. Type I FLT3 inhibitors, such as crenolanib and gilteritinib, demonstrate a clear advantage over type II inhibitors in this setting due to their ability to bind to the active conformation of the FLT3 kinase. Preclinical data indicates that both crenolanib and gilteritinib are potent inhibitors of dual FLT3-ITD/D835Y mutations, although their specific activity profiles may vary. The continued development and strategic use of these and other next-generation FLT3 inhibitors, guided by comprehensive preclinical and clinical evaluation, will be crucial in improving outcomes for patients with this challenging form of AML.
A Head-to-Head In Vitro Comparison of FLT3-IN-20 and Midostaurin for FLT3-Mutated Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: FLT3-IN-20 and the established therapeutic, midostaurin (B1676583). This analysis is supported by experimental data to inform preclinical research and drug development efforts in the context of Acute Myeloid Leukemia (AML).
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor and downstream signaling pathways that promote uncontrolled cell growth and survival.[1][2] Both this compound and midostaurin are small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase domain, albeit with different selectivity and potency profiles.[1][3] This guide will delve into their comparative in vitro efficacy, kinase selectivity, and impact on cellular signaling.
Data Presentation: A Quantitative Comparison
The in vitro potency of this compound and midostaurin was evaluated through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a biological activity by half, are summarized below.
Table 1: Biochemical Kinase Inhibition Profile
This table outlines the inhibitory activity of each compound against purified FLT3 kinase variants and other related kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Midostaurin IC50 (nM) |
| FLT3 (Wild-Type) | 15.2[1] | ~110 |
| FLT3-ITD | 1.8[1] | ≤10[4] |
| FLT3-D835Y | 3.5[1] | ≤10[4] |
| c-KIT | 250.7[1] | Potent inhibitor |
| PDGFRβ | >1000[1] | Potent inhibitor |
| SYK | Not Available | 20.8[5] |
Note: Data for this compound is based on a compound referred to as "Flt3-IN-XX" in the available technical guide. It is assumed to be representative of this compound for the purpose of this comparison.
Table 2: Cellular Activity in AML Cell Lines
This table presents the anti-proliferative activity of the inhibitors in human AML cell lines harboring the FLT3-ITD mutation.
| Cell Line | FLT3 Status | This compound Proliferation IC50 (nM) | Midostaurin Proliferation IC50 (nM) |
| MV4-11 | FLT3-ITD | 2.5[1] | ~30 |
| MOLM-13 | FLT3-ITD | 3.1[1] | ~200[6][7] |
Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental approaches, the following diagrams illustrate the FLT3 signaling pathway and a general workflow for evaluating these inhibitors.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize FLT3 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture : Human AML cell lines, such as MV4-11 and MOLM-13, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.[6]
-
Compound Treatment : Stock solutions of this compound and midostaurin are prepared in DMSO. Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). These diluted compounds are added to the respective wells. A vehicle control (DMSO) is also included.[2]
-
Incubation : The plate is incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Detection : After incubation, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.[6] The plate is incubated for an additional 2-4 hours.[6]
-
Data Acquisition : The absorbance is measured at the appropriate wavelength using a plate reader.[6]
-
Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined by fitting the data to a dose-response curve.[6]
Western Blot Analysis of FLT3 Signaling
This technique is used to detect changes in protein levels and phosphorylation status, confirming the on-target activity of the inhibitors.
-
Cell Treatment and Lysis : FLT3-ITD positive cells (e.g., MV4-11) are treated with various concentrations of this compound or midostaurin for a specified time (e.g., 2-4 hours).[1] Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][8]
-
Protein Quantification : The total protein concentration of each cell lysate is determined using a BCA protein assay to ensure equal protein loading in the subsequent steps.[8]
-
Sample Preparation : An equal amount of protein (e.g., 20-40 µg) from each sample is mixed with Laemmli sample buffer and heated at 95-100°C for 5 minutes to denature the proteins.[8]
-
Gel Electrophoresis : The protein samples are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer : The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[1]
-
Blocking and Antibody Incubation : The membrane is blocked with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[8] The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated FLT3, total FLT3, phosphorylated STAT5, total STAT5, and a loading control like β-actin or GAPDH) overnight at 4°C.[1][8]
-
Secondary Antibody Incubation and Detection : After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[1] The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]
-
Analysis : Densitometry is used to quantify the intensity of the protein bands. The levels of phosphorylated proteins are normalized to their respective total protein levels and the loading control.[1]
Conclusion
Based on the available in vitro data, this compound demonstrates potent and selective inhibitory activity against clinically relevant FLT3 mutations, with IC50 values in the low nanomolar range. In cellular assays, it effectively inhibits the proliferation of FLT3-ITD positive AML cell lines. Midostaurin, a broader spectrum kinase inhibitor, also shows potent activity against FLT3-ITD but has known off-target effects on other kinases such as c-KIT, PDGFRβ, and SYK.[3][5] The higher selectivity of this compound for FLT3 may translate to a more favorable safety profile, a critical consideration in drug development. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to established therapies like midostaurin.
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions | MDPI [mdpi.com]
- 8. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of FLT3 Inhibitors in Patient-Derived Xenograft (PDX) Models of Acute Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
Note: Initial searches for a compound specifically designated "FLT3-IN-20" did not yield publicly available data. This guide therefore provides a comparative analysis of prominent, clinically relevant FLT3 inhibitors that have been extensively validated in preclinical models, including patient-derived xenografts (PDX). The information presented herein is intended to serve as a valuable resource for the objective assessment of alternative FLT3-targeted therapies.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3] This has led to the development of numerous small molecule inhibitors targeting the FLT3 kinase. Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, have emerged as a critical platform for the preclinical evaluation of these targeted therapies, as they closely recapitulate the heterogeneity and biology of human AML.[4][5][6] This guide offers a comparative overview of the validation of key FLT3 inhibitors in AML PDX models, supported by experimental data and detailed protocols.
FLT3 Signaling Pathway
The FLT3 receptor, upon binding to its ligand (FL), dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation, survival, and differentiation.[2][7] Mutations such as FLT3-ITD lead to ligand-independent, constitutive activation of the receptor and its downstream signaling, driving leukemogenesis.[2] FLT3 inhibitors aim to block this aberrant signaling.
References
- 1. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome profiling of patient derived xenograft models established from pediatric acute myeloid leukemia patients confirm maintenance of FLT3-ITD mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Kinase Inhibition: Sorafenib vs. a Highly Selective FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the specificity of kinase inhibitors is a critical determinant of both their efficacy and toxicity profiles. This guide provides a comparative analysis of the off-target kinase inhibition profiles of two distinct types of inhibitors: sorafenib (B1663141), a well-established multi-kinase inhibitor, and a representative highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.
Due to the absence of publicly available kinome profiling data for a compound specifically named "FLT3-IN-20," this guide will utilize quizartinib (B1680412) (AC220) as a surrogate for a highly selective FLT3 inhibitor. Quizartinib is a potent, second-generation FLT3 inhibitor, and its well-characterized selectivity profile serves as an excellent counterpoint to the broad-spectrum activity of sorafenib. This comparison will illuminate the fundamental differences in their mechanisms of action and potential clinical implications.
Executive Summary
Sorafenib, a first-generation tyrosine kinase inhibitor (TKI), is known to inhibit multiple kinases involved in tumor progression and angiogenesis, including VEGFR, PDGFR, and Raf kinases, in addition to FLT3.[1][2][3] This multi-targeted approach can offer broad anti-cancer activity but may also contribute to a wider range of off-target effects and associated toxicities.
In contrast, second-generation FLT3 inhibitors, such as quizartinib, were developed for greater selectivity and potency against FLT3.[4][5][6] This heightened specificity is intended to maximize on-target efficacy, particularly in diseases driven by FLT3 mutations like acute myeloid leukemia (AML), while minimizing off-target side effects.
This guide presents a head-to-head comparison of the kinase inhibition profiles of sorafenib and quizartinib, supported by quantitative data from kinome scanning assays. Detailed experimental protocols for key assays are provided to ensure transparency and reproducibility. Additionally, signaling pathway and experimental workflow diagrams are included to visually articulate the concepts discussed.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative data on the kinase inhibition profiles of sorafenib and quizartinib. The data is presented as the percentage of control from KINOMEscan™ assays, where a lower percentage indicates stronger binding and inhibition.
Table 1: KINOMEscan™ Profiling of Sorafenib (10 µM)
| Kinase Target | Percent of Control | Primary Signaling Pathway |
| FLT3 | <1% | Receptor Tyrosine Kinase |
| VEGFR2 (KDR) | <1% | Angiogenesis |
| VEGFR3 (FLT4) | <1% | Angiogenesis, Lymphangiogenesis |
| PDGFRβ | <1% | Cell Growth, Proliferation |
| c-KIT | <1% | Cell Survival, Proliferation |
| RAF1 (c-Raf) | <1% | MAPK/ERK Signaling |
| BRAF | <1% | MAPK/ERK Signaling |
| RET | <1% | Receptor Tyrosine Kinase |
| DDR1 | <5% | Receptor Tyrosine Kinase |
| DDR2 | <5% | Receptor Tyrosine Kinase |
Data sourced from LINCS Data Portal and other publications. The table highlights key targets and other significantly inhibited kinases.
Table 2: KINOMEscan™ Profiling of Quizartinib (AC220) (1 µM)
| Kinase Target | Percent of Control | Primary Signaling Pathway |
| FLT3 | <1% | Receptor Tyrosine Kinase |
| FLT3 (ITD mutant) | <1% | Receptor Tyrosine Kinase |
| c-KIT | <10% | Cell Survival, Proliferation |
| PDGFRα | <10% | Cell Growth, Proliferation |
| RET | >10% | Receptor Tyrosine Kinase |
| VEGFR2 (KDR) | >35% | Angiogenesis |
| RAF1 (c-Raf) | >35% | MAPK/ERK Signaling |
Data interpretation from publicly available kinome scan diagrams for quizartinib (AC220). This demonstrates high selectivity for FLT3 with significantly less inhibition of other kinases compared to sorafenib.[4][7]
Experimental Protocols
To ensure a thorough understanding of the data presented, the following are detailed protocols for key experiments used in kinase inhibitor profiling.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive measure of kinase activity.[4][8][9][10]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
Test inhibitors (Sorafenib, Quizartinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular FLT3 Phosphorylation Assay (Western Blot)
This protocol measures the ability of an inhibitor to block the autophosphorylation of FLT3 in a cellular context.[11][12]
Materials:
-
FLT3-dependent cell line (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
Test inhibitors (Sorafenib, Quizartinib) serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Phospho-FLT3 (Tyr591) specific antibody
-
Total FLT3 antibody
-
HRP-conjugated secondary antibodies
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed the FLT3-dependent cells in a 6-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a defined period (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FLT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total FLT3 to serve as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated FLT3 to total FLT3.
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Key off-target signaling pathways inhibited by sorafenib.
References
- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potential Off-Targets of Chemotherapeutic Agent Sorafenib: A Molecular Docking Approach | AcademicOA.com [academicoa.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. proteopedia.org [proteopedia.org]
Safety Operating Guide
Proper Disposal of FLT3-IN-20: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for FLT3-IN-20 was not located during the search. As this compound is a potent, biologically active small molecule inhibitor, it is imperative to handle and dispose of it as a hazardous chemical waste. The following procedures are based on established best practices for the disposal of potent research compounds and tyrosine kinase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound requires the segregation of waste into distinct streams: solid waste, liquid waste, and contaminated sharps. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2]
Unused or Expired this compound (Solid Waste)
Solid this compound, whether in its original vial or as a residue, must be treated as hazardous chemical waste.
-
Containment: Place the original vial containing the unused or expired compound into a larger, sealable, and clearly labeled hazardous waste container.[1]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[1]
Contaminated Laboratory Materials (Solid Waste)
Disposable labware that has come into contact with this compound, such as pipette tips, gloves, weighing papers, and empty vials, must be disposed of as hazardous waste.
-
Containment: Collect all contaminated solid waste in a designated, durable, and leak-proof hazardous waste container with a secure lid.[1]
-
Labeling: Clearly label the container "Hazardous Waste" and list "this compound contaminated materials."
-
Storage: Keep the container sealed when not in use and store it in the designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department for collection and disposal.
Solutions Containing this compound (Liquid Waste)
All solutions containing this compound, including stock solutions, experimental media, and instrument rinse, must be collected as hazardous liquid waste.
-
Containment: Collect all liquid waste in a sealed, leak-proof, and chemically compatible container.[1][3] It is advisable to use secondary containment to prevent spills.[3][4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" along with all other solvent components and their approximate concentrations.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area, segregated from incompatible chemicals.[4]
-
Disposal: Arrange for pickup by your institution's EHS department. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.[3]
Contaminated Sharps
Needles, syringes, or other sharps contaminated with this compound require special handling.
-
Containment: Dispose of chemically contaminated sharps in a designated, puncture-resistant sharps container that is clearly labeled for chemical waste.[5]
-
Labeling: The sharps container should be labeled as "Hazardous Waste - Sharps" and indicate contamination with "this compound."
-
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS department.
Summary of Disposal Procedures
| Waste Stream | Containment | Labeling | Disposal Method |
| Unused/Expired Solid this compound | Original vial within a larger, sealed hazardous waste container. | "Hazardous Waste," "this compound." | Collection by institutional EHS or licensed contractor. |
| Contaminated Labware (Gloves, Tips, etc.) | Designated, sealed, leak-proof hazardous waste container. | "Hazardous Waste," "this compound contaminated materials." | Collection by institutional EHS or licensed contractor. |
| Liquid Waste (Solutions) | Sealed, leak-proof, chemically compatible container with secondary containment. | "Hazardous Waste," with all chemical components and concentrations listed. | Collection by institutional EHS or licensed contractor. |
| Contaminated Sharps | Puncture-resistant, designated chemical sharps container. | "Hazardous Waste - Sharps," "this compound." | Collection by institutional EHS or licensed contractor. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling FLT3-IN-20
Disclaimer: This document provides essential safety and logistical information for handling FLT3-IN-20 based on general best practices for potent, non-radiolabeled research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the manufacturer before handling this compound and perform a thorough risk assessment for their specific laboratory procedures.
This compound is identified as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in cancer research.[1] As with any potent chemical compound, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The required level of PPE depends on the specific laboratory activity and the physical form of the compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 or higher-level respirator within a certified chemical fume hood.[2] - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene).[2][3] - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).[2][4][5] | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Certified chemical fume hood or other ventilated enclosure. - Lab coat.[4] - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).[2][4] | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure.[6] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact.[6] |
II. Operational Plan for Safe Handling
A systematic approach to handling potent compounds is essential for safety. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
III. Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.[7] All materials contaminated with this compound should be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound Contaminated Waste
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Dispose of as hazardous chemical waste in a clearly labeled, sealed, and compatible container.[8][9] - Follow institutional and local regulations for hazardous waste disposal. | To prevent environmental contamination and ensure regulatory compliance.[7] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the name of the compound.[6] | To minimize handling of contaminated items and prevent accidental exposure. Do not overfill waste containers.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.[6] | Assume all disposable items that have come into contact with the compound are contaminated.[6] |
| Liquid Waste (e.g., solutions containing this compound) | - Collect in a sealed, leak-proof container that is chemically compatible with the solvent.[8][9] - Label clearly with the contents, including the name of the compound and solvent. - Do not mix with incompatible waste streams. | To prevent spills, reactions, and to ensure proper disposal by waste management services. |
Key Disposal Principles:
-
Segregation: Keep this compound waste separate from other waste streams.[8]
-
Labeling: All waste containers must be clearly labeled with their contents.[10]
-
Containment: Use appropriate, sealed, and leak-proof containers for all waste.[8][9]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]
By adhering to these guidelines, researchers can handle this compound safely and minimize risks to themselves and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. maxonchemicals.it.com [maxonchemicals.it.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. vumc.org [vumc.org]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
